1-(3-PYRIDYL)-1,4-BUTANEDIOL
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-3-ylbutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9,11-12H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJHRVMTLGLFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997362 | |
| Record name | 1-(Pyridin-3-yl)butane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76014-83-0 | |
| Record name | 4-Hydroxy-4-(3-pyridyl)-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridinyl)-1,4-butanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyridin-3-yl)butane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-PYRIDINYL)-1,4-BUTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA2PTK4KE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(3-Pyridinyl)-1,4-butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062266 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(3-PYRIDYL)-1,4-BUTANEDIOL
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-PYRIDYL)-1,4-BUTANEDIOL is a significant metabolite of the potent tobacco-specific lung carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Understanding its chemical and physical properties is crucial for research into tobacco-related carcinogenesis, the development of biomarkers for tobacco exposure, and for professionals in drug development studying metabolic pathways of xenobiotics. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structure, physicochemical data, and metabolic context. While experimental data for some properties of this specific metabolite are limited, this guide consolidates available information and provides context through related compounds and metabolic pathways.
Chemical Identity and Structure
This compound, also known as a diol metabolite of NNK, is a derivative of butane substituted with a pyridyl group and two hydroxyl groups.
-
IUPAC Name: 1-(pyridin-3-yl)butane-1,4-diol
-
Molecular Formula: C₉H₁₃NO₂[1]
-
Molecular Weight: 167.21 g/mol [1]
Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature. The following table summarizes available predicted and experimental data, with data for the related compound 1,4-butanediol provided for context.
| Property | This compound | 1,4-Butanediol (for comparison) |
| Melting Point | Data not available | 20 °C |
| Boiling Point | Predicted: 349.8 ± 32.0 °C | 230 °C |
| Density | Predicted: 1.159 ± 0.06 g/cm³ | 1.017 g/cm³ |
| Solubility | Predicted: Slightly soluble in DMSO and Methanol. | Soluble in water, ethanol, and acetone. |
| pKa | Predicted: 13.54 ± 0.20 | Data not available |
| Appearance | Predicted: Thick light yellow to yellow oil | Colorless, viscous liquid |
Note: Predicted values are computationally derived and may differ from experimental values.
Spectroscopic Data
Comprehensive experimental spectroscopic data for this compound is limited. Predicted ¹H NMR data is available, and data for the related compound 1,4-butanediol is included for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, D₂O) of this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.45 | s | 1H | H-2 (pyridyl) |
| 8.39 | d | 1H | H-6 (pyridyl) |
| 7.85 | d | 1H | H-4 (pyridyl) |
| 7.42 | dd | 1H | H-5 (pyridyl) |
| 4.70 | t | 1H | CH(OH) |
| 3.55 | t | 2H | CH₂OH |
| 1.80-1.60 | m | 4H | -CH₂-CH₂- |
Mass Spectrometry (MS)
Synthesis and Purification
Synthesis
This compound is primarily formed in vivo through the metabolic reduction of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), which is a metabolite of NNK. For research purposes, it can be synthesized in the laboratory. A common synthetic route involves the reduction of the ketone group of a suitable precursor.
Experimental Protocol: Reduction of a Ketone to an Alcohol (General Procedure)
This protocol describes a general method for the reduction of a ketone to a secondary alcohol using sodium borohydride, which can be adapted for the synthesis of this compound from a suitable keto-alcohol precursor.
-
Dissolution: Dissolve the ketone precursor in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) to the cooled solution with stirring. The amount of NaBH₄ should be in molar excess to ensure complete reduction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously add a small amount of water or dilute acid to quench the excess NaBH₄.
-
Extraction: Extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Figure 2: General workflow for the synthesis of this compound via reduction.
Purification
The crude this compound can be purified using standard laboratory techniques.
Experimental Protocol: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with a suitable stationary phase, such as silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Metabolic Pathway
This compound is a downstream metabolite of the tobacco-specific nitrosamine, NNK. The metabolic activation of NNK is a complex process involving several enzymatic steps, primarily mediated by cytochrome P450 enzymes. The formation of the diol is considered a detoxification pathway.
Figure 3: Simplified metabolic pathway showing the formation of this compound from NNK.
Toxicological Information
The toxicological profile of this compound is not well-characterized. As a metabolite of the potent carcinogen NNK, its biological activity and potential toxicity are of significant interest. However, its formation is generally considered part of a detoxification pathway, suggesting it may be less toxic than its parent compound and other reactive metabolites. Further research is needed to fully elucidate its toxicological properties.
Conclusion
This compound is a key metabolite in the biotransformation of the tobacco carcinogen NNK. While comprehensive experimental data on its chemical and physical properties are still emerging, this guide provides a consolidated overview of the current knowledge. For researchers and professionals in drug development, understanding the characteristics of such metabolites is essential for advancing our knowledge of carcinogenesis and for the development of new therapeutic and diagnostic strategies. Further experimental investigation is warranted to fully characterize this important compound.
References
In-Depth Technical Guide: Structure Elucidation and Spectral Data of 1-(3-Pyridyl)-1,4-butanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Pyridyl)-1,4-butanediol is a significant metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent procarcinogen found in tobacco products. The metabolic conversion of NNK to this diol represents a crucial pathway in the biotransformation of this hazardous compound. Understanding the precise structure and spectral characteristics of this compound is paramount for toxicological studies, biomarker development, and research into the mechanisms of tobacco-induced carcinogenesis. This technical guide provides a consolidated overview of the structural and spectral data of this compound, along with relevant experimental context.
Chemical Structure and Properties
This compound possesses a chemical structure characterized by a pyridine ring substituted at the 3-position with a butanediol chain. The hydroxyl groups are located at the first and fourth positions of the butane chain.
Chemical Identity:
-
CAS Number: 76014-83-0[1]
-
Molecular Formula: C₉H₁₃NO₂[1]
-
Molecular Weight: 167.21 g/mol [1]
-
Synonyms: 4-Hydroxy-4-(3-pyridyl)butanol
Spectral Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine ring and the butanediol chain.
-
Pyridyl Protons: Aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., doublet, triplet, doublet of doublets).
-
Methine Proton (CH-OH): The proton on the carbon bearing the hydroxyl group and attached to the pyridine ring would likely appear as a multiplet in the region of δ 4.5-5.0 ppm.
-
Methylene Protons (CH₂): The protons of the three methylene groups in the butanediol chain would resonate at different chemical shifts, likely in the range of δ 1.5-4.0 ppm, with splitting patterns determined by their neighboring protons.
-
Hydroxyl Protons (OH): The signals for the two hydroxyl protons can be broad and their chemical shift is highly dependent on the solvent and concentration. They may be observed over a wide range.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms.
-
Pyridyl Carbons: Carbons of the pyridine ring would have chemical shifts in the aromatic region (δ 120-150 ppm).
-
Carbinol Carbons (C-OH): The two carbons attached to the hydroxyl groups would be expected in the range of δ 60-75 ppm.
-
Methylene Carbons (CH₂): The remaining methylene carbons of the butanediol chain would appear in the upfield region of the spectrum.
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridyl-H | 7.0 - 8.5 | 120 - 150 |
| CH(OH)-Pyridyl | 4.5 - 5.0 | 65 - 75 |
| CH₂ | 1.5 - 2.0 | 25 - 35 |
| CH₂ | 1.5 - 2.0 | 25 - 35 |
| CH₂OH | 3.5 - 4.0 | 60 - 70 |
Note: These are predicted values and may vary based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following absorption bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ for the C-H bonds of the pyridine ring.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹ for the C-H bonds of the butanediol chain.
-
C=N and C=C Stretch (Aromatic): Medium to weak absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-O Stretch: A strong absorption band in the 1000-1200 cm⁻¹ region due to the C-O single bonds of the alcohol groups.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H (Alcohol) | 3200 - 3600 (broad, strong) |
| C-H (Aromatic) | > 3000 |
| C-H (Aliphatic) | < 3000 |
| C=N, C=C (Pyridine) | 1400 - 1600 |
| C-O (Alcohol) | 1000 - 1200 (strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 167. The fragmentation pattern would likely involve the loss of water (H₂O) from the molecular ion, as well as cleavages within the butanediol chain and at the bond connecting the side chain to the pyridine ring.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z | Description |
| [M]⁺ | 167 | Molecular Ion |
| [M-H₂O]⁺ | 149 | Loss of a water molecule |
| [M-2H₂O]⁺ | 131 | Loss of two water molecules |
| Pyridyl-CH(OH)⁺ | 108 | Cleavage of the C-C bond adjacent to the pyridine ring |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly detailed in a single public source. However, its formation as a metabolite of NNK suggests that its synthesis could be achieved through the reduction of a suitable precursor.
Synthesis Approach
A plausible synthetic route would involve the reduction of a keto-alcohol or a keto-ester precursor. For instance, the reduction of 4-hydroxy-1-(3-pyridyl)butan-1-one would yield the target diol.
General Reduction Protocol:
-
Dissolve the keto-precursor in a suitable solvent (e.g., methanol, ethanol).
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a weak acid or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Analysis Protocol
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
IR Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic acid to promote protonation.
-
Infuse the solution directly into the mass spectrometer or inject it through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode.
Metabolic Pathway
This compound is formed from the tobacco-specific nitrosamine, NNK, through a metabolic reduction pathway. This biotransformation is a critical step in the detoxification and elimination of NNK.
Caption: Metabolic formation of this compound from NNK.
Conclusion
The structural elucidation of this compound is crucial for understanding the metabolic fate of the potent carcinogen NNK. While comprehensive, experimentally verified spectral data remains elusive in readily available literature, the predicted NMR, IR, and MS characteristics outlined in this guide provide a solid foundation for its identification and characterization. The provided general experimental protocols offer a starting point for its synthesis and analysis in a laboratory setting. Further research to isolate and fully characterize this metabolite will be invaluable for the fields of toxicology, cancer research, and drug development.
References
The Role of 1-(3-Pyridyl)-1,4-Butanediol in NNK Metabolism Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 1-(3-pyridyl)-1,4-butanediol in the metabolic pathways of the potent tobacco-specific lung carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). While NNK undergoes extensive metabolic activation to exert its carcinogenic effects, it is also subject to detoxification processes. This document details the formation of this compound as a terminal metabolite in a key detoxification pathway, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the involved metabolic and experimental workflows. This guide is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development investigating the mechanisms of NNK-induced carcinogenesis and potential strategies for its mitigation.
Introduction
The tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is a well-established procarcinogen present in tobacco products and smoke. Its metabolic activation is a critical step in the initiation of lung cancer and potentially other malignancies. This activation primarily occurs through α-hydroxylation of the methyl and methylene carbons adjacent to the N-nitroso group, leading to the formation of DNA-reactive intermediates that can induce mutations. However, NNK and its primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), also undergo detoxification reactions. One such pathway involves the formation of this compound, a diol metabolite that represents a terminal detoxification product. Understanding the dynamics of this detoxification pathway is crucial for a complete picture of NNK's metabolic fate and for the development of potential chemopreventive strategies.
NNK Metabolism: Activation and Detoxification
The metabolism of NNK is a complex process involving multiple enzymatic pathways that can be broadly categorized into metabolic activation and detoxification.
Metabolic Activation: The carcinogenicity of NNK is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes.[1] This process involves α-hydroxylation at either the α-methyl or α-methylene position, leading to the formation of unstable intermediates that can generate highly reactive electrophiles. These electrophiles can then form DNA adducts, which, if not repaired, can lead to mutations and the initiation of cancer.
Detoxification Pathways: Concurrent with metabolic activation, NNK and its metabolites undergo detoxification. The main detoxification routes include:
-
Carbonyl Reduction: NNK is readily reduced to NNAL. While NNAL itself is a potent carcinogen, this conversion is a prerequisite for subsequent detoxification steps.[2]
-
Glucuronidation: NNAL can be conjugated with glucuronic acid to form NNAL-O-Gluc and NNAL-N-Gluc, which are water-soluble and readily excreted in urine.[3]
-
Pyridine N-oxidation: The pyridine ring of NNK and NNAL can be oxidized to form NNK-N-oxide and NNAL-N-oxide, respectively, which are considered detoxification products.[2]
-
α-Methyl Hydroxylation of NNAL: This pathway leads to the formation of an unstable intermediate that hydrolyzes to 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and subsequently to this compound. This pathway is considered a detoxification route as it does not lead to the formation of DNA-reactive species.[4]
The balance between these activation and detoxification pathways is a critical determinant of an individual's susceptibility to NNK-induced carcinogenesis.
The Role of this compound in Detoxification
This compound, also referred to as the "diol" or 4-hydroxy-4-(3-pyridyl)butanol in the literature, is a terminal metabolite in the detoxification of NNK. Its formation proceeds through the α-methyl hydroxylation of NNAL. This hydroxylation event is significant because, unlike α-methylene hydroxylation which leads to DNA-methylating agents, α-methyl hydroxylation of NNAL is not known to produce DNA-reactive intermediates.[5] Therefore, the conversion of NNAL to this compound represents a definitive detoxification step, effectively removing the carcinogenic potential of the NNAL molecule.
dot
Quantitative Data
Quantitative data on the formation of this compound is limited, especially in human studies, where research has predominantly focused on NNAL and its glucuronides as biomarkers of NNK exposure.[6][7][8] The available data from in vitro and animal studies are summarized below.
| Study Type | Species/System | NNK/NNAL Concentration | This compound Levels | Reference |
| In vitro | Freshwater Planarian (Dugesia japonica) | Not specified | Detected as an end product of NNK/NNAL α-hydroxylation. | [9] |
| In vitro | Freshly isolated human lung cells | Not specified | Formation of the diol was consistently higher in alveolar type II cells (0.0146 ± 0.0152 %/10^6 cells/24 h) compared to cell digest or alveolar macrophages. | [10] |
Note: The lack of extensive quantitative data in human subjects highlights a significant research gap. Future studies are needed to determine the urinary excretion levels of this compound in smokers and other tobacco users to better understand the efficiency of this detoxification pathway in humans.
Experimental Protocols
Detailed experimental protocols for the specific analysis of this compound in biological matrices are not widely published. However, based on methods for related compounds, a general workflow can be proposed. The following represents a composite protocol for the analysis of this compound in urine, which would require validation for this specific analyte.
Sample Preparation and Extraction
-
Urine Collection: Collect 24-hour urine samples from subjects.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to an aliquot of the urine sample.
-
Enzymatic Hydrolysis: To measure the total amount of the diol (free and potentially conjugated), treat the urine sample with β-glucuronidase and sulfatase to hydrolyze any potential glucuronide or sulfate conjugates.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte and internal standard with methanol or another suitable organic solvent.
-
-
Derivatization (for GC-MS analysis):
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the hydroxyl groups of the diol and internal standard to their more volatile trimethylsilyl ethers.
-
Heat the mixture to ensure complete derivatization.
-
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of N- and O-glucuronides of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of γ-hydroxybutyrate (GHB), β-hydroxybutyrate (BHB), pregabalin, 1,4-butane-diol (1,4BD) and γ-butyrolactone (GBL) in whole blood and urine samples by UPLC-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone after cessation of smokeless tobacco use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of urinary metabolites of a tobacco-specific lung carcinogen after smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro metabolism of tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), by the freshwater planarian, Dugesia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis and Characterization of 1-(3-PYRIDYL)-1,4-BUTANEDIOL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of 1-(3-pyridyl)-1,4-butanediol, a significant metabolite of nicotine and the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][2] While recognized for its biological relevance, a comprehensive chemical synthesis and characterization profile is not widely documented. This whitepaper aims to fill that gap by proposing a viable synthetic pathway and outlining the expected analytical characterization of the target compound. The proposed synthesis involves a two-step process commencing with the synthesis of a key precursor, 4-oxo-4-(3-pyridyl)butanoic acid, followed by its reduction to the desired diol. Detailed experimental protocols are provided for each step. Furthermore, this guide presents the expected data from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), to aid in the structural elucidation and purity assessment of this compound.
Introduction
This compound is a molecule of interest in the fields of toxicology and drug metabolism due to its formation from the biotransformation of nicotine and NNK, a potent carcinogen found in tobacco products.[1][2] Understanding the chemical properties and having access to a reliable synthetic source of this metabolite is crucial for toxicological studies, development of analytical standards, and for research into the mechanisms of tobacco-related diseases. This document provides a comprehensive guide for the laboratory-scale synthesis and detailed characterization of this compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of the intermediate, 4-oxo-4-(3-pyridyl)butanoic acid. The second step is the reduction of this intermediate to the target diol.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-Oxo-4-(3-pyridyl)butanoic Acid
The synthesis of the keto-acid intermediate can be approached via a Friedel-Crafts acylation reaction.
Reaction:
3-Bromopyridine + Succinic anhydride → 4-Oxo-4-(3-pyridyl)butanoic acid
Experimental Protocol:
-
Materials: 3-Bromopyridine, Succinic anhydride, Aluminum chloride (AlCl₃), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Diethyl ether.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath and slowly add aluminum chloride with stirring.
-
To this suspension, add succinic anhydride portion-wise, maintaining the temperature at 0 °C.
-
Add 3-bromopyridine dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Basify the aqueous layer with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-oxo-4-(3-pyridyl)butanoic acid.
-
Step 2: Reduction of 4-Oxo-4-(3-pyridyl)butanoic Acid
The simultaneous reduction of the ketone and carboxylic acid functionalities can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3]
Reaction:
4-Oxo-4-(3-pyridyl)butanoic acid + LiAlH₄ → this compound
Experimental Protocol:
-
Materials: 4-Oxo-4-(3-pyridyl)butanoic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium sulfate (Na₂SO₄), Ethyl acetate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-oxo-4-(3-pyridyl)butanoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by a 15% NaOH solution, and then more water.
-
Filter the resulting solid (aluminum salts) and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Characterization
The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and purity.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol [1] |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid. |
Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | d | 1H | H-2 (pyridyl) |
| ~8.45 | dd | 1H | H-6 (pyridyl) |
| ~7.70 | dt | 1H | H-4 (pyridyl) |
| ~7.25 | dd | 1H | H-5 (pyridyl) |
| ~4.80 | t | 1H | CH(OH)-pyridyl |
| ~3.65 | t | 2H | CH₂-OH |
| ~1.80-1.95 | m | 2H | CH₂ adjacent to CH(OH) |
| ~1.60-1.75 | m | 2H | CH₂ adjacent to CH₂-OH |
| (broad) | s | 2H | OH protons (exchangeable with D₂O) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.5 | C-2 (pyridyl) |
| ~148.0 | C-6 (pyridyl) |
| ~140.0 | C-4 (pyridyl) |
| ~134.0 | C-3 (pyridyl) |
| ~123.5 | C-5 (pyridyl) |
| ~72.0 | C H(OH)-pyridyl |
| ~62.5 | C H₂-OH |
| ~35.0 | C H₂ adjacent to CH(OH) |
| ~29.0 | C H₂ adjacent to CH₂-OH |
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H stretching (alcohols) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1600, ~1480, ~1430 | Medium-Weak | C=C and C=N stretching (pyridyl ring) |
| ~1100-1000 | Strong | C-O stretching (alcohols) |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 168.0974 | [M+H]⁺ (Calculated for C₉H₁₄NO₂⁺) |
| 150.0868 | [M+H - H₂O]⁺ |
| 132.0762 | [M+H - 2H₂O]⁺ |
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a plausible and detailed pathway for the synthesis of this compound, a compound of significant interest in toxicology and metabolic studies. The proposed two-step synthesis, involving a Friedel-Crafts acylation followed by a lithium aluminum hydride reduction, offers a logical route from commercially available starting materials. The outlined experimental protocols and predicted characterization data serve as a valuable resource for researchers aiming to synthesize and study this important metabolite. The successful synthesis and thorough characterization of this compound will facilitate further research into its biological roles and its implications in human health.
References
An In-depth Technical Guide to the Theoretical Formation of 1-(3-Pyridyl)-1,4-Butanediol from Nicotine
Disclaimer: The direct conversion of nicotine to 1-(3-pyridyl)-1,4-butanediol is not a well-established or documented pathway in the scientific literature. Instead, this compound is widely recognized as a chemical precursor in the synthesis of nicotine and its analogues. This guide, therefore, presents a theoretical multi-step chemical pathway for this transformation, drawing upon established organic chemistry principles and analogous reactions. The experimental protocols provided are for similar, well-documented transformations and would require significant optimization for the specific conversion of nicotine.
Introduction
Nicotine is a naturally occurring alkaloid predominantly found in the tobacco plant. Its chemical structure consists of a pyridine ring and a pyrrolidine ring. This compound is a diol derivative of pyridine that has been utilized as a key intermediate in the chemical synthesis of various nicotine analogues. While the formation of nicotine analogues from this diol is documented, the reverse process—the degradation or conversion of nicotine to this compound—is not a known metabolic or standard synthetic route.
This technical guide outlines a plausible, albeit theoretical, chemical pathway for the formation of this compound from nicotine. The proposed pathway involves a series of chemical modifications to the nicotine molecule, including N-demethylation, oxidative ring-opening of the pyrrolidine ring, and subsequent reduction.
Theoretical Chemical Pathway
The proposed synthetic route from (S)-nicotine to this compound involves three main stages:
-
N-Demethylation: The removal of the methyl group from the pyrrolidine nitrogen of nicotine to yield nornicotine.
-
Oxidative Ring Opening: The cleavage of the pyrrolidine ring of nornicotine to form an intermediate with a linear carbon chain.
-
Reduction: The reduction of the functional groups on the linear chain to hydroxyl groups, yielding the target diol.
Experimental Protocols for Analogous Reactions
The following protocols describe experimental procedures for reactions analogous to the steps in the theoretical pathway. These would need to be adapted and optimized for the specific substrates in the proposed nicotine conversion.
This protocol is based on the von Braun reaction, a method for demethylating tertiary amines.
Reaction: N-Demethylation of a tertiary amine using cyanogen bromide.
Materials:
-
Tertiary amine (e.g., N-methylpyrrolidine derivative)
-
Cyanogen bromide (CNBr)
-
Inert solvent (e.g., anhydrous chloroform or benzene)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve the tertiary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Treat the resulting cyanamide intermediate with aqueous acid (e.g., 20% HCl) and heat to hydrolyze the cyanamide to the secondary amine.
-
Cool the solution, make it alkaline with NaOH, and extract the secondary amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts with brine, dry over a drying agent, and concentrate under reduced pressure to obtain the crude N-demethylated product.
-
Purify the product by distillation or column chromatography.
This protocol describes the oxidative cleavage of a cyclic amine using an oxidizing agent like potassium permanganate.
Reaction: Oxidative cleavage of a pyrrolidine ring.
Materials:
-
Cyclic secondary amine (e.g., pyrrolidine derivative)
-
Potassium permanganate (KMnO₄)
-
Aqueous sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Prepare a solution of the cyclic amine in aqueous sulfuric acid in a flask equipped with a stirrer and a thermometer.
-
Cool the solution in an ice-water bath.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at low temperature for a specified period, then allow it to warm to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and the manganese dioxide precipitate dissolves.
-
Extract the aqueous solution multiple times with an organic solvent.
-
Combine the organic layers, wash with brine, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the resulting product, which may be a keto-acid or an amino acid, by recrystallization or column chromatography.
This protocol describes the reduction of a molecule containing both a ketone and a carboxylic acid to a diol using a strong reducing agent like lithium aluminum hydride.
Reaction: Reduction of a keto-acid to a diol.
Materials:
-
Keto-acid intermediate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Aqueous solution of sodium sulfate or Rochelle's salt
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride in the anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the keto-acid in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate until it becomes white.
-
Filter the mixture and wash the precipitate thoroughly with the solvent.
-
Combine the filtrate and washings, dry over a drying agent, and evaporate the solvent under reduced pressure.
-
Purify the resulting diol by column chromatography or distillation.
Quantitative Data for Analogous Reactions
The following table summarizes typical quantitative data for the types of reactions described in the protocols. These values are illustrative and would vary significantly based on the specific substrate and reaction conditions.
| Reaction Step | Reaction Type | Typical Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Demethylation | N-Methyl-2-phenylpyrrolidine | CNBr, then HCl | 80-100 | 4-8 | 70-90 |
| 2 | Oxidative Ring Opening | Proline | KMnO₄, H₂SO₄ | 0-25 | 2-6 | 50-70 |
| 3 | Reduction | 4-Oxopentanoic acid | LiAlH₄, THF | 25-65 | 3-12 | 85-95 |
Conclusion
The transformation of nicotine into this compound represents a significant chemical challenge that is not described in current scientific literature as a standard metabolic or synthetic pathway. This guide has proposed a theoretical three-stage chemical process involving N-demethylation, oxidative ring opening, and reduction. While the overall pathway is hypothetical, each step is based on well-established principles of organic chemistry. The provided experimental protocols for analogous reactions offer a starting point for researchers interested in exploring this novel conversion. Significant research and development would be required to optimize these steps for the specific substrates and to fully characterize the reaction intermediates and final product. This exploration could open new avenues for the chemical modification of nicotine and the synthesis of novel pyridine derivatives.
Toxicological Profile of 1-(3-PYRIDYL)-1,4-BUTANEDIOL: A Technical Review
Disclaimer: Direct toxicological data for 1-(3-PYRIDYL)-1,4-BUTANEDIOL is not available in the public domain. This document provides a comprehensive toxicological profile of its parent compound, the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), as this compound is one of its known metabolites. The toxicity of the metabolite is intrinsically linked to the metabolism and carcinogenic activity of NNK.
Executive Summary
This compound is a metabolite of the potent tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Due to a lack of direct toxicological studies on this metabolite, this guide focuses on the extensive toxicological data available for NNK. NNK is a Group 1 human carcinogen, primarily inducing lung adenocarcinoma in animal models. Its carcinogenicity is mediated by metabolic activation to intermediates that form DNA adducts, leading to genetic mutations. Key signaling pathways implicated in NNK-induced tumorigenesis include the activation of β-adrenergic receptors and subsequent inactivation of the LKB1 tumor suppressor pathway, as well as the stimulation of other oncogenic pathways such as PI3K/AKT and NF-κB. This document summarizes the quantitative toxicity data for NNK, details the experimental protocols used in key studies, and provides visual representations of the relevant biological pathways.
Quantitative Toxicity Data for NNK
The following tables summarize the available quantitative data on the toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).
Table 1: Acute and In Vitro Toxicity of NNK
| Test System | Endpoint | Concentration/Dose | Result | Reference |
| Swiss Albino Mice | LD50 (Intraperitoneal) | 150 mg/kg | - | |
| L5178Y/Tk+/- cells | Pig-a gene mutation | ≥ 100 µg/ml (with S9 activation) | Significant increase in mutant frequency | [1] |
| BEAS-2B cells expressing CYP2A13 | DNA Damage (γH2AX assay) | 1.25 µM | Significant induction of γH2AX | [2] |
| Salmonella typhimurium | Mutagenicity | Not specified | Mutagenic with metabolic activation | [3] |
Table 2: Carcinogenicity of NNK in Animal Models
| Species/Strain | Route of Administration | Dosing Regimen | Duration | Tumor Incidence and Type | Reference |
| A/J Mice | Intraperitoneal (i.p.) | Single dose of 100 mg/kg | 54 weeks | >50% of pulmonary lesions were carcinomas | [4] |
| A/J Mice | Intraperitoneal (i.p.) | 8 weekly doses of 3 µmol | 26 weeks | 100% developed lung adenoma | [4] |
| Swiss Mice (infant) | Intraperitoneal (i.p.) | 50 mg/kg at days 1, 4, 7, 10, 14 after birth | 13-15 months | 57% of males and 37% of females developed lung cancer; some hepatocellular tumors | [4] |
| F344 Rats | Subcutaneous (s.c.) | Total dose of 1, 3, or 9 mmol/kg in 60 subdoses | Not specified | Dose-dependent induction of nasal cavity, lung, and liver tumors | [5] |
| Wistar Rats | Intratracheal Instillation | Single dose of 25 mg/kg | 3 months | 33.3% alveolar hyperplasia and 55.6% alveolar atypical dysplasia | [6] |
| Syrian Golden Hamsters | Subcutaneous (s.c.) | Single dose of 1, 3.3, or 10 mg | 72 weeks | 15%, 35%, and 42.1% incidence of respiratory tract tumors, respectively | [4] |
| Ferrets | Intraperitoneal (i.p.) | 50 mg/kg | 32 weeks | 66.7% developed lung tumors (squamous cell carcinoma, adenocarcinoma, adenosquamous carcinoma) | [4] |
Experimental Protocols
In Vivo Carcinogenicity Bioassay in A/J Mice
This protocol is based on studies investigating the tumorigenicity of NNK in a susceptible mouse strain.
-
Test Substance: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) dissolved in a suitable vehicle such as saline.
-
Administration:
-
Housing and Husbandry: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Observation Period: 14 to 54 weeks post-administration.[4][8]
-
Endpoint Evaluation:
-
Animals are monitored for clinical signs of toxicity.
-
At the end of the observation period, mice are euthanized.
-
A gross pathological examination of all organs is performed, with special attention to the lungs.
-
Lungs are collected, fixed (e.g., in Tellyesniczky's fixative), and surface tumors are counted.
-
Tissues with suspected lesions are processed for histopathological examination to confirm the presence and type of tumors (hyperplasia, adenoma, carcinoma).[4][9]
-
In Vitro Gene Mutation Assay (Pig-a Assay)
This protocol describes the methodology for assessing the mutagenic potential of NNK in a mammalian cell line.[1]
-
Cell Line: L5178Y/Tk+/- mouse lymphoma cells.
-
Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).
-
Test Substance Preparation: NNK is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted in the cell culture medium to achieve the desired final concentrations (e.g., up to 100 µg/ml).
-
Exposure: Cells are exposed to various concentrations of NNK for a defined period (e.g., 4 hours).
-
Mutant Selection: After the exposure period, the cells are washed and cultured for a period to allow for the expression of mutations. Subsequently, the cells are plated in a selective medium containing an agent that only allows mutant cells (in this case, those that have lost the Pig-a gene function) to survive.
-
Data Analysis: The frequency of mutant colonies is calculated for each concentration and compared to the vehicle control. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in mutant frequency.[1]
Signaling Pathways and Mechanisms of Action
The carcinogenicity of NNK is not only due to its genotoxicity but also its ability to dysregulate key cellular signaling pathways that control cell proliferation, survival, and metabolism.
NNK Metabolism and Bioactivation
NNK undergoes extensive metabolism, primarily through three pathways: α-hydroxylation, pyridine N-oxidation, and carbonyl reduction. The α-hydroxylation pathway is critical for its carcinogenic activity as it generates unstable intermediates that can form DNA adducts. Carbonyl reduction of NNK produces 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is also a potent lung carcinogen.[3][10] this compound is a further metabolite in this pathway.
Activation of β-Adrenergic Receptor Signaling and LKB1 Inactivation
NNK and its metabolite NNAL can act as agonists for β-adrenergic receptors (β-ARs). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). PKA, in turn, can phosphorylate and inactivate the liver kinase B1 (LKB1) tumor suppressor. LKB1 is a critical regulator of cellular metabolism and growth, primarily through its activation of AMP-activated protein kinase (AMPK). Inactivation of LKB1 disrupts this crucial tumor suppressor pathway, promoting cell proliferation and survival.[11]
Other Oncogenic Signaling Pathways
NNK has been shown to activate other pro-survival and proliferative signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways. These pathways are central to many aspects of cancer development, including cell growth, proliferation, survival, and angiogenesis.
Conclusion
While the toxicological profile of this compound remains to be specifically elucidated, its origin as a metabolite of the potent carcinogen NNK provides a strong basis for concern. The data on NNK clearly demonstrate its genotoxic and carcinogenic properties, mediated through metabolic activation and the dysregulation of critical cellular signaling pathways. Future research should focus on isolating this compound and conducting direct toxicological assessments to determine its specific contribution to the overall toxicity of NNK and to understand its individual risk profile. Until such data is available, it should be handled with the same precautions as its carcinogenic parent compound.
References
- 1. Evaluation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) mutagenicity using in vitro and in vivo Pig-a assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of lung lesions in Wistar rats by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and its inhibition by aspirin and phenethyl isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carcinogenicity Studies in Experimental Animals - Tobacco Smoke and Involuntary Smoking - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Induction of Lung Tumors and Mutational Analysis in FVB/N Mice Treated with the Tobacco Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | Springer Nature Experiments [experiments.springernature.com]
- 10. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vivo and In Vitro Formation of 1-(3-Pyridyl)-1,4-Butanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Pyridyl)-1,4-butanediol is a significant metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific lung carcinogen.[1] The formation of this diol, both within living organisms (in vivo) and in laboratory settings (in vitro), is of considerable interest for understanding the metabolic activation and detoxification pathways of NNK. This technical guide provides a comprehensive overview of the known formation routes of this compound, including detailed experimental insights and quantitative data where available.
In Vivo Formation: A Product of NNK Metabolism
The primary pathway for the in vivo formation of this compound is through the metabolism of NNK. NNK itself is a derivative of nicotine and is a well-established procarcinogen found in tobacco products. The metabolic conversion of NNK to this compound involves a series of enzymatic reactions.
One key metabolic route is the carbonyl reduction of NNK to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). Subsequent α-hydroxylation of NNK and NNAL can lead to the formation of unstable intermediates that can ultimately yield this compound.
Studies in various biological systems have confirmed this metabolic transformation. For instance, research on the freshwater planarian, Dugesia japonica, demonstrated the conversion of NNK to NNAL and the subsequent detection of this compound as an end product of NNK/NNAL α-hydroxylation.[2] Similarly, studies using isolated perfused rat lungs and livers have identified a "diol" metabolite of NNK, scientifically referred to as 4-hydroxy-4-(3-pyridyl)-butanol, which corresponds to this compound.
Signaling Pathway for In Vivo Formation
The metabolic conversion of NNK to this compound can be visualized as a multi-step enzymatic process primarily occurring in the liver and lungs.
In Vitro Formation and Synthesis
While the in vivo formation is a result of complex metabolic processes, the in vitro synthesis of this compound is crucial for obtaining pure standards for analytical and toxicological studies. A common synthetic approach involves the reduction of a suitable precursor, such as a dione or a keto-ester containing the 3-pyridyl moiety.
Experimental Protocol: Hypothetical In Vitro Synthesis
A plausible synthetic route for this compound would involve the reduction of 4-hydroxy-1-(3-pyridyl)-1-butanone. The following is a generalized experimental protocol based on standard organic chemistry reduction methods.
Objective: To synthesize this compound by the reduction of 4-hydroxy-1-(3-pyridyl)-1-butanone.
Materials:
-
4-hydroxy-1-(3-pyridyl)-1-butanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Dissolve 4-hydroxy-1-(3-pyridyl)-1-butanone in methanol in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride to the stirring solution. The amount of NaBH₄ should be in molar excess (e.g., 1.5 to 2 equivalents) relative to the starting ketone.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Experimental Workflow for In Vitro Synthesis
The workflow for a typical chemical synthesis of this compound is outlined below.
Quantitative Data
Quantitative data on the formation of this compound is limited in the publicly available literature. The yields of this specific metabolite in in vivo and in vitro biological studies are often low and can vary significantly depending on the biological system, enzyme kinetics, and the concentration of the parent compound, NNK.
| Formation Method | System/Reaction | Precursor | Product | Reported Yield/Concentration | Reference |
| In Vivo Metabolism | Freshwater Planarian | NNK | This compound | Detected, not quantified | [Chemosphere, 2012, 87(8), 945-951][2] |
| In Vitro Metabolism | Isolated Rat Lung & Liver | NNK | 4-hydroxy-4-(3-pyridyl)-butanol (Diol) | Detected, not quantified | [Arch Toxicol, 1996, 70(10), 653-660] |
| Chemical Synthesis | Reduction of Keto-alcohol | 4-hydroxy-1-(3-pyridyl)-1-butanone | This compound | Data not available | Hypothetical based on standard reductions |
Conclusion
The formation of this compound is a documented outcome of the in vivo metabolism of the tobacco-specific carcinogen NNK. While its presence has been confirmed in biological systems, detailed quantitative data remains scarce. The in vitro chemical synthesis, likely through the reduction of a suitable pyridyl ketone precursor, provides a means to obtain this compound for use as an analytical standard. Further research is warranted to fully elucidate the quantitative aspects of its formation in various biological matrices and to develop and validate robust analytical methods for its detection and quantification. This will be crucial for a more comprehensive understanding of NNK's metabolic fate and its implications for human health.
References
The Enigmatic Metabolite: A Technical Guide to 1-(3-Pyridyl)-1,4-butanediol in the Shadow of the Carcinogen NNK
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent procarcinogen implicated in the development of lung cancer. Its metabolism is a complex process leading to various bioactive molecules, including the well-characterized metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). This technical guide delves into the current understanding of NNK metabolism with a specific focus on a less-studied metabolite, 1-(3-pyridyl)-1,4-butanediol, sometimes referred to as iso-NNAL in some contexts, though this nomenclature is not universally adopted. While research has extensively focused on NNK and NNAL, this guide aims to consolidate the available information on this compound, highlight significant knowledge gaps, and provide a framework for future research into its potential role in tobacco-related carcinogenesis.
Introduction: The Carcinogenic Legacy of NNK
Tobacco use remains a leading cause of preventable death worldwide, primarily due to the carcinogenic compounds present in tobacco smoke. Among these, the tobacco-specific nitrosamines (TSNAs) are a critical group of procarcinogens. NNK is one of the most potent TSNAs and is unequivocally linked to lung cancer in laboratory animals and is a suspected human lung carcinogen.[1][2] The biological activity of NNK is contingent upon its metabolic activation by cytochrome P450 (CYP) enzymes.[3] This activation initiates a cascade of events leading to DNA damage, gene mutations, and ultimately, tumorigenesis.[3]
The Major Metabolic Pathway of NNK: The Road to NNAL
The primary metabolic pathway of NNK involves the reduction of its keto group to form NNAL.[1][4] NNAL itself is a potent lung carcinogen.[5] This metabolic conversion is a critical step in the carcinogenic process initiated by NNK.
The metabolism of NNK is a complex network of activation and detoxification pathways. The main pathways are summarized in the diagram below.
Quantitative Analysis of NNK Metabolites
The quantification of NNK and its metabolites in biological fluids is crucial for assessing tobacco exposure and cancer risk. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these measurements due to its high sensitivity and specificity.[6]
Table 1: Representative Concentrations of NNAL in Human Urine and Plasma
| Population | Biological Matrix | NNAL Concentration (Median) | NNAL Concentration (Interquartile Range) | Citation |
| Daily Smokers | Urine | 294.0 pg/mL | 148.0–542.0 pg/mL | [7] |
| Non-Daily Smokers | Urine | 72.5 pg/mL | 14.8–211.0 pg/mL | [7] |
| Non-Smokers | Urine | 0.4 pg/mL | 0.4–2.1 pg/mL | [7] |
| Smokers | Plasma | - | - | [3][5] |
| Non-Smokers | Plasma | Not Detected | Not Detected | [3][5] |
Note: Data for this compound are not sufficiently available in the literature to be included in this table.
This compound: The Underexplored Metabolite
This compound is a potential metabolite of NNK. However, detailed information regarding its formation, metabolic fate, and biological activity is scarce in the current scientific literature. It is crucial to delineate the specific enzymatic pathways responsible for its production from NNK or its other metabolites.
Known Information and Significant Knowledge Gaps
-
Formation: The precise metabolic pathway and the enzymes involved in the conversion of NNK or its metabolites to this compound have not been fully elucidated.
-
Carcinogenicity: There is a lack of direct studies on the carcinogenic potential of this compound. While studies on 1,4-butanediol suggest it is not a carcinogen, the addition of the pyridyl group could significantly alter its biological properties.
-
Signaling Pathways: The specific intracellular signaling pathways that may be modulated by this compound are currently unknown. Research is needed to determine if it interacts with pathways known to be affected by other NNK metabolites, such as the ERK/CREB pathway.[8][9]
-
Quantitative Data: There is a notable absence of quantitative data on the levels of this compound in biological samples from tobacco users.
Experimental Protocols: A Framework for Future Research
To address the knowledge gaps surrounding this compound, a series of well-defined experimental protocols are required. The following sections outline proposed methodologies based on established techniques for studying NNK and its other metabolites.
Chemical Synthesis of this compound
In Vitro Genotoxicity Assays
To assess the potential of this compound to cause DNA damage, a battery of in vitro genotoxicity tests should be employed, following established guidelines such as those from the ISO 10993-3 standard.[10]
-
Ames Test (Bacterial Reverse Mutation Assay): This test assesses the ability of a substance to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Micronucleus Assay: This assay detects chromosomal damage in mammalian cells by quantifying the formation of micronuclei.
-
Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA strand breaks in individual cells.[11][12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Tobacco carcinogen 4-[methyl(nitroso)amino]-1-(3-pyridinyl)-1-butanone (NNK) drives metabolic rewiring and epigenetic reprograming in A/J mice lung cancer model and prevention with diallyl sulphide (DAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Involvement of ERK and CREB signaling pathways in the protective effect of PACAP in monosodium glutamate-induced retinal lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 12. researchgate.net [researchgate.net]
The Gold Standard in Carcinogen Metabolite Analysis: A Technical Guide to Deuterated 1-(3-PYRIDYL)-1,4-BUTANEDIOL as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioanalytical research, particularly in the study of carcinogenesis and drug metabolism, the demand for precision and accuracy is paramount. The quantification of carcinogen metabolites in complex biological matrices presents a significant analytical challenge. This guide provides an in-depth technical overview of Deuterated 1-(3-PYRIDYL)-1,4-BUTANEDIOL, a crucial internal standard for the accurate quantification of its non-deuterated analogue, a key metabolite of the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1] The use of stable isotope-labeled internal standards, such as Deuterated this compound, is the gold standard in mass spectrometry-based bioanalysis, mitigating variability and enhancing data reliability.
Deuterated this compound serves as an ideal internal standard due to its near-identical physicochemical properties to the analyte of interest. This ensures co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer, effectively compensating for matrix effects, extraction losses, and instrumental drift. This technical guide will delve into the synthesis, application, and analytical performance of Deuterated this compound, providing researchers with the essential knowledge to implement this robust analytical tool in their studies.
Core Principles: The Role of Deuterated Internal Standards in LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of analytes in complex mixtures. However, several factors can introduce variability and affect the accuracy of the results. The use of a stable isotope-labeled internal standard, such as Deuterated this compound, addresses these challenges through the principle of isotope dilution mass spectrometry.
By introducing a known amount of the deuterated standard into the sample at an early stage of the workflow, any subsequent loss or variation in signal intensity during sample preparation and analysis will affect both the analyte and the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a more accurate and precise measurement.
Synthesis and Characterization
A plausible synthetic route could start from a commercially available deuterated pyridine derivative, which is then elaborated to the butanediol side chain. Alternatively, the non-deuterated this compound could be subjected to a deuteration reaction, for instance, through H-D exchange reactions under specific catalytic conditions.[2]
Commercially, Deuterated this compound is available from specialized chemical suppliers, such as Toronto Research Chemicals and Clearsynth.[1][3][4][5] These suppliers typically provide a certificate of analysis detailing the isotopic purity and chemical identity of the compound.
Table 1: Physicochemical Properties of Deuterated this compound
| Property | Value |
| Chemical Formula | C₉H₉D₄NO₂ |
| Molecular Weight | 171.23 g/mol |
| Appearance | Not specified (likely a solid or oil) |
| Isotopic Purity | Typically >98% |
Application in the Quantification of this compound
The primary application of Deuterated this compound is as an internal standard in the quantification of this compound, a metabolite of the tobacco-specific carcinogen NNK, in biological samples such as urine, plasma, and tissue homogenates.
Metabolic Pathway of NNK
Understanding the metabolic fate of NNK is crucial for interpreting the significance of its metabolites. NNK undergoes extensive metabolism in vivo, primarily through two pathways: carbonyl reduction and α-hydroxylation. The carbonyl reduction of NNK leads to the formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), the non-deuterated analogue of the target analyte. NNAL is also a potent carcinogen and can be further metabolized. The α-hydroxylation pathway leads to the formation of DNA adducts, which are believed to be the primary mechanism of NNK-induced carcinogenesis.
Experimental Protocols
The following sections outline a general workflow for the quantification of this compound in biological matrices using Deuterated this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances. A typical workflow for urine or plasma samples is as follows:
-
Spiking with Internal Standard: A known amount of Deuterated this compound solution is added to the biological sample at the beginning of the preparation process.
-
Enzymatic Hydrolysis (for urine samples): To measure total this compound (free and glucuronidated forms), samples are often treated with β-glucuronidase to cleave the glucuronide conjugates.
-
Protein Precipitation (for plasma/serum samples): An organic solvent, such as acetonitrile, is added to precipitate proteins, which are then removed by centrifugation.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): The supernatant is further purified using SPE or LLE to remove salts and other polar interferences. The choice of sorbent or extraction solvent depends on the specific properties of the analyte.
-
Reconstitution: The purified extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted sample is injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC): A reversed-phase C18 column is commonly used for the separation of NNK metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is typically employed.
-
Mass Spectrometry (MS): The eluent from the LC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
Table 2: Typical LC-MS/MS Parameters for the Analysis of this compound (NNAL)
| Parameter | Typical Setting |
| LC Column | C18 (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte and Internal Standard Specific |
Data Presentation and Performance Characteristics
The use of Deuterated this compound as an internal standard allows for the generation of highly reliable quantitative data. The performance of the analytical method should be validated according to regulatory guidelines.
Table 3: Performance Characteristics of LC-MS/MS Methods for NNAL Quantification using a Deuterated Internal Standard
| Parameter | Reported Range/Value | Reference |
| Calibration Curve Range | 0.25 - 50 pg/mL | [6] |
| Limit of Detection (LOD) | 0.001 - 3 pg/mL | [7] |
| Limit of Quantification (LOQ) | 0.005 - 5 pg/mL | [7] |
| Accuracy (% Recovery) | 88.0 - 107.1% | [6] |
| Precision (% RSD) | 3.2 - 15.0% | [6] |
Note: The values in this table are compiled from studies on the non-deuterated analogue (NNAL) using various deuterated internal standards and are representative of the expected performance.
Conclusion
Deuterated this compound is an indispensable tool for researchers in the fields of toxicology, cancer research, and drug development who require accurate and precise quantification of the corresponding NNK metabolite. Its use as an internal standard in LC-MS/MS analysis effectively overcomes the challenges associated with complex biological matrices, leading to high-quality, reliable data. This technical guide provides a comprehensive overview of the principles, methodologies, and performance characteristics associated with the use of this critical analytical standard. By implementing the strategies and protocols outlined herein, researchers can enhance the robustness and validity of their bioanalytical data, contributing to a deeper understanding of carcinogen metabolism and its implications for human health.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Regiodivergent Deuteration of Pyridine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toronto Research Chemicals 2.5MG 1-(3-Pyridyl-d4)-1 4-butanediol, Quantity: | Fisher Scientific [fishersci.se]
- 4. Toronto Research Chemicals 25MG 1-(3-Pyridyl-d4)-1 4-butanediol, Quantity: | Fisher Scientific [fishersci.se]
- 5. Toronto Research Chemicals – Bioquote [bioquote.com]
- 6. Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS/MS analysis of carcinogenic tobacco-specific nitrosamines in Spodoptera litura using the QuEChERS method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Proposed LC-MS/MS Method for the Quantitative Analysis of 1-(3-pyridyl)-1,4-butanediol in Human Urine
Abstract
This application note details a proposed analytical method for the sensitive and selective detection of 1-(3-pyridyl)-1,4-butanediol in human urine. As no established method currently exists for this specific analyte, this protocol has been adapted from robust, validated methods for the structurally similar compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). The proposed method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity in complex biological matrices.[1][2][3] This document provides a comprehensive experimental protocol, including sample preparation, instrument parameters, and proposed validation targets. This application note is intended for researchers, scientists, and drug development professionals requiring a starting point for the quantitative analysis of this compound in urine.
Introduction
This compound is a chemical compound of interest in various fields of research. Accurate and reliable quantification in biological matrices such as urine is essential for pharmacokinetic, toxicokinetic, and metabolism studies. The molecular structure of this compound, which features a pyridyl group and a butanediol chain, shares similarities with NNAL, a well-studied biomarker of tobacco exposure.[2][4] Validated methods for NNAL analysis in urine are well-documented and commonly employ LC-MS/MS.[1][2][3][5][6] These methods often involve enzymatic hydrolysis to measure both the free and glucuronidated forms of the analyte (total NNAL), followed by solid-phase extraction (SPE) for sample clean-up and concentration.[1][4][6] This proposed method adapts these established principles for the specific analysis of this compound.
Proposed Analytical Method
The recommended approach for the quantification of this compound is LC-MS/MS. This technique offers superior selectivity and sensitivity compared to other methods, which is crucial when dealing with complex biological samples like urine.[1][3] The method involves an initial sample preparation step to isolate the analyte and remove interferences, followed by chromatographic separation and mass spectrometric detection. An isotopically labeled internal standard of this compound should be synthesized and used to ensure the highest accuracy and precision.
Sample Preparation
A multi-step sample preparation procedure is proposed to ensure a clean extract and optimal recovery of the analyte.
-
Enzymatic Hydrolysis (for total this compound): To account for potential phase II metabolism, urine samples can be treated with β-glucuronidase to cleave any glucuronide conjugates, thus allowing for the measurement of the total concentration of the analyte.[2][4][6]
-
Solid-Phase Extraction (SPE): SPE is a critical step for sample clean-up and concentration. Based on the polar nature of the analyte, a mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent is recommended. Molecularly imprinted polymers (MIPs) specific for the pyridyl-butanol structure could also be developed for enhanced selectivity.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: Reversed-phase chromatography using a C18 column is a suitable starting point for separating this compound from other urinary components. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency, is recommended.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode should be used for detection. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard, which provides high selectivity and reduces background noise.[6]
Quantitative Data Summary
As this is a proposed method, the following table summarizes the target validation parameters based on performance characteristics of similar assays for NNAL.[3][5][8] These values should be established during method validation.
| Parameter | Target Value |
| Limit of Detection (LOD) | < 1 pg/mL |
| Limit of Quantification (LOQ) | < 5 pg/mL |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 90-110% |
| Precision (%RSD) | < 15% |
Experimental Protocol
This protocol is a guideline and will require optimization for the specific analyte and available instrumentation.
Reagents and Materials
-
This compound analytical standard
-
Isotopically labeled this compound (internal standard)
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Formic acid and ammonium formate (LC-MS grade)
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 6.8)
-
Solid-Phase Extraction (SPE) cartridges (e.g., HLB or mixed-mode cation exchange)
-
Human urine (blank matrix)
Preparation of Standards and Quality Controls
-
Prepare stock solutions of the analytical standard and internal standard in methanol.
-
Prepare a series of working standard solutions by serial dilution of the stock solution.
-
Spike blank human urine with known concentrations of the analytical standard to create calibration standards and quality control (QC) samples.
Sample Preparation Procedure
-
Thaw urine samples at room temperature.
-
To a 1 mL aliquot of urine, add 50 µL of internal standard solution.
-
For total analyte measurement, add 50 µL of β-glucuronidase solution in phosphate buffer and incubate at 37°C for 16-24 hours.[2][6] For free analyte measurement, add 50 µL of phosphate buffer without the enzyme.
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical starting gradient would be 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions. This will need to be optimized.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: These will need to be determined by infusing the analytical standard. A hypothetical transition for this compound (MW: 167.21) could be m/z 168.1 -> 150.1 (loss of water) or other characteristic fragments. The transition for the internal standard would be similarly determined.
Data Analysis
-
Quantify the analyte by integrating the peak areas of the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.
Visualizations
References
- 1. phenxtoolkit.org [phenxtoolkit.org]
- 2. A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. affinisep.com [affinisep.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Protocol for the Sensitive Quantification of 1-(3-Pyridyl)-1,4-butanediol in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(3-pyridyl)-1,4-butanediol (PBD) in human plasma. PBD is a metabolite of nicotine-derived nitrosamine ketone (NNK), a potent carcinogen found in tobacco products. Accurate quantification of PBD is crucial for toxicological studies and for understanding the metabolic activation of tobacco-specific carcinogens. This protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. The method is suitable for high-throughput analysis in clinical and research settings.
Introduction
This compound (PBD) is a key metabolite in the metabolic pathway of tobacco-specific nitrosamines. Its concentration in biological fluids can serve as a biomarker for exposure to these carcinogens. The development of a reliable and sensitive analytical method is therefore essential for studies investigating the link between tobacco use and cancer risk, as well as for the evaluation of potential therapeutic interventions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for the quantification of metabolites in complex biological matrices.[1] This document provides a detailed protocol for the determination of PBD in human plasma using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound (Analyte)
-
1-(3-Pyridyl-d4)-1,4-butanediol (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid, 99% or higher purity
-
Human plasma (sourced from a certified vendor)
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Add 100 µL of human plasma to the appropriately labeled tubes.
-
Spike 10 µL of the internal standard working solution (1 µg/mL of 1-(3-pyridyl-d4)-1,4-butanediol in methanol) into all tubes except the blank.
-
For calibration standards and QC samples, spike the appropriate concentration of the PBD working solution. For the blank, add 10 µL of methanol.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for this analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
IonSpray Voltage: ~5500 V
-
Temperature: ~500 °C
-
Curtain Gas: ~30 psi
-
Nebulizer Gas (Gas 1): ~50 psi
-
Heater Gas (Gas 2): ~50 psi
-
-
MRM Transitions:
-
The precursor ion ([M+H]+) for this compound (MW: 167.21) is m/z 168.2.
-
The precursor ion for 1-(3-pyridyl-d4)-1,4-butanediol is m/z 172.2.
-
Product ions should be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer and performing a product ion scan. Based on the structure, likely product ions would result from the loss of water (H₂O) and alpha cleavage.
-
Data Presentation
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 168.2 | To be determined | To be determined | 150 | To be optimized |
| 1-(3-Pyridyl-d4)-1,4-butanediol (IS) | 172.2 | To be determined | To be determined | 150 | To be optimized |
Table 2: Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 0.5 |
| Calibration Standard 2 | 1 |
| Calibration Standard 3 | 5 |
| Calibration Standard 4 | 10 |
| Calibration Standard 5 | 50 |
| Calibration Standard 6 | 100 |
| Calibration Standard 7 | 500 |
| Calibration Standard 8 | 1000 |
| Quality Control - Low (LQC) | 1.5 |
| Quality Control - Medium (MQC) | 75 |
| Quality Control - High (HQC) | 750 |
Mandatory Visualization
Caption: Workflow for the LC-MS/MS quantification of this compound.
Discussion
This protocol provides a comprehensive framework for the quantification of this compound in human plasma. The protein precipitation method is simple, fast, and suitable for high-throughput analysis.[2] The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in instrument response. The chromatographic conditions are designed to provide good retention and peak shape for this polar compound. The mass spectrometric parameters, once optimized, will offer the necessary selectivity and sensitivity for detecting low concentrations of the analyte.
Conclusion
The described LC-MS/MS method is a reliable and sensitive tool for the quantification of this compound in human plasma. This protocol can be readily implemented in research and clinical laboratories to support studies on tobacco-related carcinogenesis and to assess exposure to tobacco-specific nitrosamines.
References
- 1. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid LC-MS/MS method for simultaneous determination of nicotine and its key derivatives including hydroxylation isomers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for the Gas Chromatographic Analysis of 1-(3-PYRIDYL)-1,4-BUTANEDIOL
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of 1-(3-pyridyl)-1,4-butanediol using gas chromatography (GC). Due to the polar nature and low volatility of the analyte, a derivatization step is essential for successful GC analysis. This guide outlines a complete workflow, including sample preparation with silylation, optimized GC-MS conditions, and data analysis. The presented methods are designed to provide high sensitivity, accuracy, and reproducibility for the determination of this compound in various matrices.
Introduction
This compound is a metabolite of tobacco-specific nitrosamines, such as NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), and its quantification is crucial in toxicology and drug metabolism studies. Gas chromatography offers a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules like this compound, which contains a pyridine ring and two hydroxyl groups, presents challenges such as poor peak shape, thermal degradation, and low volatility.
To overcome these challenges, a derivatization step is employed to convert the polar hydroxyl groups into less polar and more volatile silyl ethers. This application note details a robust method involving silylation followed by GC-Mass Spectrometry (GC-MS) analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard (CAS 76014-83-0)
-
Silylating agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Solvent: Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Internal Standard (IS): (e.g., d4-1-(3-pyridyl)-1,4-butanediol or a structurally similar compound)
-
High-purity nitrogen gas
-
GC-grade helium carrier gas
-
Standard laboratory glassware, including vials with PTFE-lined caps
Sample Preparation: Silylation
The following protocol describes the derivatization of this compound to form its volatile trimethylsilyl (TMS) ether derivative.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the chosen aprotic solvent (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For unknown samples, ensure they are in a compatible solvent and free of water.
-
-
Derivatization Reaction:
-
Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.
-
If using an internal standard, add the appropriate volume at this stage.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Add 100 µL of MSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60-70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following GC-MS parameters are recommended as a starting point. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane - DB-5ms, HP-5ms) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (with a split opening after 1 minute) |
| Oven Temperature Program | - Initial temperature: 100 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final hold: 5 minutes at 280 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Mode | Full Scan (e.g., m/z 50-550) for qualitative analysis and method development. |
| Selected Ion Monitoring (SIM) for quantitative analysis. | |
| Data Acquisition | Acquire data from the solvent delay time until the end of the GC run. |
Table 1: Recommended GC-MS Parameters
Data Presentation and Quantitative Analysis
For quantitative analysis, it is recommended to use the Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Characteristic ions for the di-TMS derivative of this compound should be determined from the full scan mass spectrum.
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in unknown samples can then be determined from this calibration curve.
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
Table 2: Typical Quantitative Performance Parameters
Visualization of Experimental Workflow
Application Notes and Protocols for the Determination of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) as a Biomarker for Tobacco Smoke Exposure
Introduction
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, commonly known as NNAL, is a principal metabolite of the potent lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][2][3] NNK is a tobacco-specific nitrosamine (TSNA) found exclusively in tobacco products and tobacco smoke.[3][4] Upon exposure to tobacco smoke, either through active smoking or secondhand smoke, NNK is absorbed and metabolized in the body to NNAL.[2][3] NNAL and its glucuronide conjugates are then excreted in the urine.[5][6] Due to its long biological half-life of 10 to 45 days, urinary NNAL is an excellent biomarker for long-term or intermittent exposure to tobacco smoke.[6][7] This document provides detailed application notes and protocols for the quantitative analysis of total NNAL in human urine, intended for researchers, scientists, and drug development professionals.
Principle of the Assay
The quantitative analysis of total NNAL in urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][8][9] The protocol involves the enzymatic hydrolysis of NNAL-glucuronide conjugates to liberate free NNAL, followed by a sample clean-up and concentration step using solid-phase extraction (SPE). An isotopically labeled internal standard, such as [¹³C₆]-NNAL, is added to the urine sample prior to processing to ensure accurate quantification by correcting for any analyte loss during sample preparation and analysis.[2][5] The extracted and concentrated sample is then injected into the LC-MS/MS system for separation and detection.
Quantitative Data Summary
The following tables summarize urinary NNAL concentrations in various populations and key analytical parameters from different studies.
Table 1: Urinary NNAL Concentrations in Different Populations
| Population Group | NNAL Concentration (pg/mL) | Reference |
| Daily Smokers | Median: 294.0 (IQR: 148.0–542.0) | [7] |
| Non-Daily Smokers | Median: 72.5 (IQR: 14.8–211.0) | [7] |
| Non-Smokers (SHS Exposed) | Median: 0.4 (IQR: 0.4–2.1) | [7] |
| Children (SHS Exposed) | Geometric Mean: 25.32 (Range: 0.18–489.26) | [10] |
SHS: Secondhand Smoke, IQR: Interquartile Range
Table 2: Analytical Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.6 pg/mL | [1][2][7] |
| 0.35 pg/mL | [11] | |
| Limit of Quantitation (LOQ) | > 0.25 pg/mL | [12] |
| Intra-day Precision (%RSD) | 3.6% - 7.4% | [11] |
| Inter-day Precision (%RSD) | 5.4% - 9.7% | [11] |
| Recovery | 88.5% - 93.7% | [11] |
%RSD: Percent Relative Standard Deviation
Experimental Protocols
Protocol 1: Quantification of Total Urinary NNAL by LC-MS/MS
This protocol describes a method for the determination of total NNAL (free NNAL + NNAL-glucuronides) in human urine.
1. Materials and Reagents
-
Human urine samples
-
NNAL and [¹³C₆]-NNAL analytical standards
-
Sodium acetate buffer (pH 5.0)
-
Ammonium acetate
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Methylene chloride
-
Hydrochloric acid (0.1 N)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Molecularly Imprinted Polymer (MIP) for NNAL, or mixed-mode cation exchange)[2][4][11]
-
Ultrapure water
2. Sample Preparation
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine at approximately 3000 x g for 10 minutes to pellet any precipitate.
-
Transfer a 5 mL aliquot of the urine supernatant to a clean polypropylene tube.
-
Add an appropriate amount of [¹³C₆]-NNAL internal standard solution to each sample.[2]
-
Add 0.5 mL of 1 M sodium acetate buffer (pH 5.0).
-
Add β-glucuronidase solution (e.g., 50 µL of 50 mg/mL solution) to each sample.[8]
-
Incubate the samples at 37°C for 20-24 hours to ensure complete hydrolysis of NNAL-glucuronides.[1][5][8]
3. Solid-Phase Extraction (SPE) - Sample Clean-up
-
Condition the SPE cartridge according to the manufacturer's instructions. A general procedure for a MIP or mixed-mode cartridge may involve washing with methanol followed by equilibration with water or buffer.[14]
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a series of solutions to remove interfering matrix components. This may include a sequence of acidic water and a low percentage of organic solvent.[14]
-
Elute the NNAL and the internal standard from the cartridge using an appropriate elution solvent, typically a mixture of an organic solvent (e.g., methanol or methylene chloride) and a modifier (e.g., ammonium hydroxide or formic acid).[2][15]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm) is commonly used.[8][9]
-
Mobile Phase A: Water with 0.1% formic acid or 15 mM ammonium acetate.[9]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[9]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute NNAL.
-
Flow Rate: 0.2 - 0.4 mL/min.[9]
-
Injection Volume: 10 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the following transitions:
5. Data Analysis and Quantification
-
Generate a calibration curve by analyzing a series of standard solutions of known NNAL concentrations with a fixed amount of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of NNAL in the urine samples by interpolating their peak area ratios from the calibration curve.
-
The final concentration is typically reported in pg/mL of urine. It can also be normalized to urinary creatinine to account for variations in urine dilution.
Visualizations
Caption: Metabolic pathway of NNK to NNAL and its subsequent glucuronidation and excretion.
Caption: Experimental workflow for the quantification of total NNAL in urine.
References
- 1. phenxtoolkit.org [phenxtoolkit.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]
- 4. affinisep.com [affinisep.com]
- 5. A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Concentrations of cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in US non-daily cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous analysis of urinary total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, N′-nitrosonornicotine, and cotinine by liquid chromatography-tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of urine 4-(methylnitrosamino)-1-(3)pyridyl-1-butanol and cotinine for assessment of active and passive smoke exposure in urban adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sample Preparation of 1-(3-PYRIDYL)-1,4-BUTANEDIOL from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the extraction of 1-(3-PYRIDYL)-1,4-BUTANEDIOL from human plasma. This compound is a polar compound containing a basic pyridine ring and two hydroxyl groups, which influence its extraction characteristics. The selection of an appropriate sample preparation technique is critical for accurate and precise quantification in downstream applications such as liquid chromatography-mass spectrometry (LC-MS).
Three common and effective techniques for plasma sample preparation are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method offers distinct advantages and disadvantages concerning recovery, matrix effect, and throughput. The protocols provided are based on established methodologies for polar and basic analytes and have been adapted for the specific physicochemical properties of this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Predicted pKa | 13.54 ± 0.20 | [1] |
| Polarity | High (due to two hydroxyl groups) | Inferred from structure |
| Basicity | Basic (due to pyridine nitrogen) | Inferred from structure |
Comparative Summary of Sample Preparation Techniques
The following table summarizes typical performance data for the presented sample preparation techniques. It is important to note that specific data for this compound is not available in the literature; therefore, data from structurally related polar, basic compounds (e.g., nicotine and its metabolites) are provided as a reference.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | >80%[2][3] | 50-97%[4] | 51-88%[5][6] |
| Matrix Effect | High | Moderate | Low |
| Throughput | High[7] | Moderate | High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Limit of Quantification (LOQ) | Typically higher | Variable | Typically lower |
| Precision (%RSD) | < 15% | < 15%[4] | < 15%[5] |
Experimental Workflows and Protocols
The general workflow for plasma sample preparation is depicted below, followed by detailed protocols for each technique.
References
- 1. criver.com [criver.com]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography-tandem mass spectrometry: a simple approach for solving contamination problem and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Studies of 1-(3-PYRIDYL)-1,4-BUTANEDIOL in Lung Cancer Cells
A comprehensive search of available scientific literature and databases has revealed no specific in vitro studies investigating the effects of 1-(3-PYRIDYL)-1,4-BUTANEDIOL on lung cancer cells.
Consequently, there is no quantitative data, established experimental protocols, or elucidated signaling pathways related to the activity of this particular compound in the context of lung cancer. The core requirements for data presentation, detailed experimental methodologies, and visualization of signaling pathways cannot be fulfilled due to the absence of primary research on this topic.
The search results did yield information on related areas of lung cancer research, which may be of interest to researchers and scientists in the field. These areas include:
-
General Mechanisms of Lung Carcinogenesis: Studies on compounds with structural similarities, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific nitrosamine, have been conducted to understand their role in lung cancer development.[1][2]
-
Key Signaling Pathways in Lung Cancer: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in lung cancer and represents a major target for therapeutic development.[3][4][5] This pathway is crucial in regulating cell growth, proliferation, survival, and apoptosis.[3][5]
-
Induction of Apoptosis in Lung Cancer Cells: A primary goal in cancer therapy is the activation of apoptosis (programmed cell death) in tumor cells.[6] Various compounds are investigated for their ability to induce apoptosis in lung cancer cells through intrinsic (mitochondrial) or extrinsic pathways.[7][8] Research has explored the role of the BCL2 protein family and caspases in this process.[6][9]
While the specific compound of interest, this compound, has not been studied in lung cancer, the broader research landscape provides a foundation for potential future investigations. Should this compound be considered for in vitro studies in lung cancer, the following general experimental approaches, derived from studies on other novel compounds, would be relevant.
General Experimental Workflow for Investigating a Novel Compound in Lung Cancer Cells
For researchers interested in evaluating the potential of a novel compound like this compound in lung cancer, a standard series of in vitro experiments would be necessary. The following represents a generalized workflow.
Potential Signaling Pathways for Investigation
Based on extensive research in lung cancer, several signaling pathways are critical to tumor progression and are common targets of investigation for new therapeutic agents. Should this compound show anti-cancer activity, these pathways would be primary candidates for mechanistic studies.
References
- 1. Quantitation of Pyridylhydroxybutyl-DNA Adducts in Liver and Lung of F-344 Rats Treated with 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of its Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of tobacco compound 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) on the expression of epigenetically regulated genes in lung carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Apoptotic agents - Fennell - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
Application of 1-(3-PYRIDYL-d4)-1,4-BUTANEDIOL in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-PYRIDYL-d4)-1,4-BUTANEDIOL is the deuterated form of 1-(3-Pyridyl)-1,4-butanediol, a known metabolite of the potent tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). The incorporation of deuterium atoms into the pyridyl ring creates a stable, isotopically labeled internal standard, which is an indispensable tool for the accurate quantification of the unlabeled metabolite in complex biological matrices. This stable isotope-labeled compound is crucial for metabolic studies aimed at understanding the activation and detoxification pathways of NNK, assessing tobacco exposure, and evaluating potential cancer risk in individuals.
The primary application of 1-(3-PYRIDYL-d4)-1,4-BUTANEDIOL is in isotope dilution mass spectrometry, a gold-standard analytical technique. By adding a known amount of the deuterated standard to a biological sample (such as urine, plasma, or tissue homogenate), researchers can correct for analyte loss during sample preparation and for matrix effects in the mass spectrometer, ensuring highly accurate and precise quantification of the endogenous this compound.
Metabolic Pathway of NNK
The metabolic fate of NNK is complex, involving both metabolic activation pathways that can lead to carcinogenesis and detoxification pathways. One of the key activation pathways is α-hydroxylation, which results in the formation of unstable intermediates that can damage DNA. The formation of this compound is a result of these metabolic processes.
Quantitative Data from Metabolic Studies
The following tables summarize quantitative data from studies on NNK metabolism. While these studies may not have used 1-(3-PYRIDYL-d4)-1,4-BUTANEDIOL directly, they provide context for the levels of the unlabeled metabolite and other related compounds in biological samples. The use of a deuterated standard like 1-(3-PYRIDYL-d4)-1,4-BUTANEDIOL is essential for obtaining such precise measurements.
Table 1: Levels of NNK and its Metabolite NNAL in Biological Samples
| Analyte | Matrix | Population | Concentration Range (pg/mL) | Mean Concentration (pg/mL) |
| Total NNAL | Urine | Smokers | 50 - 3000 | 400 - 600 |
| Total NNAL | Urine | Non-smokers (SHS exposed) | Undetectable - 100 | 2 - 20 |
Data compiled from studies on tobacco exposure biomarkers.
Table 2: In Vitro Metabolism of NNK in Rat Lung Perfusate
| Metabolite | Concentration (pmol/mL) after 0.1 µM NNK Perfusion | Concentration (pmol/mL) after 1.2 µM NNK Perfusion |
| NNK-N-oxide | 33.8 ± 0.8 | - |
| Keto Alcohol | 14.0 ± 0.4 | - |
| Keto Acid | 8.0 ± 1.2 | - |
| NNAL | 5.3 ± 0.4 | - |
Data from isolated perfused rat lung experiments.[1]
Table 3: Precision of a Quantitative Assay for a Deuterated NNK Metabolite
| Parameter | Sample Type | Concentration (fmol/mL) | Coefficient of Variation (CV) |
| Intraday Precision | Spiked Urine | 360 | 2.1% |
| Interday Precision | Spiked Urine | 225 | 4.6% |
This data is from a study using [pyridine-D4]hydroxy acid, a close analog, demonstrating the high precision achievable with deuterated standards.[2]
Experimental Protocols
The following are detailed protocols for the use of 1-(3-PYRIDYL-d4)-1,4-BUTANEDIOL as an internal standard in the quantification of this compound in urine.
Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS
Objective: To accurately measure the concentration of this compound in human urine using isotope dilution LC-MS/MS.
Materials:
-
1-(3-PYRIDYL-d4)-1,4-BUTANEDIOL (Internal Standard, IS)
-
This compound (Analyte Standard)
-
Human urine samples
-
β-glucuronidase (from E. coli)
-
Phosphate buffer (pH 7.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Experimental Workflow:
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound and 1-(3-PYRIDYL-d4)-1,4-BUTANEDIOL in methanol.
-
Prepare a series of calibration standards by spiking blank human urine with known concentrations of this compound.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 1 mL of urine sample, calibration standard, or QC, add a fixed amount of the 1-(3-PYRIDYL-d4)-1,4-BUTANEDIOL internal standard solution.
-
Add 500 µL of phosphate buffer (pH 7.0) and 2500 units of β-glucuronidase.
-
Incubate the mixture at 37°C for 16-24 hours to deconjugate the glucuronidated metabolites.
-
Condition an SPE cartridge with methanol followed by deionized water.
-
Load the incubated sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition from the protonated molecule [M+H]+ to a characteristic product ion.
-
1-(3-PYRIDYL-d4)-1,4-BUTANEDIOL: Monitor the corresponding transition for the deuterated standard.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: In Vitro Metabolism of NNK in Human Liver Microsomes
Objective: To investigate the formation of this compound from NNK in an in vitro system and to use 1-(3-PYRIDYL-d4)-1,4-BUTANEDIOL for accurate quantification.
Materials:
-
NNK
-
1-(3-PYRIDYL-d4)-1,4-BUTANEDIOL (Internal Standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Incubator/shaking water bath (37°C)
Procedure:
-
Incubation:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and the HLM suspension to 37°C.
-
Initiate the reaction by adding NNK to the pre-warmed master mix and HLM suspension. A typical final concentration of NNK is 1-10 µM.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold acetonitrile containing a known concentration of 1-(3-PYRIDYL-d4)-1,4-BUTANEDIOL.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
Analyze the samples by LC-MS/MS as described in Protocol 1.
-
-
Data Analysis:
-
Generate a calibration curve for this compound using the deuterated internal standard.
-
Quantify the amount of this compound formed at each time point.
-
Plot the concentration of the metabolite versus time to determine the rate of formation.
-
Conclusion
1-(3-PYRIDYL-d4)-1,4-BUTANEDIOL is a vital tool for researchers in the fields of toxicology, cancer research, and drug metabolism. Its use as an internal standard in mass spectrometry-based assays allows for the highly accurate and precise quantification of its non-deuterated analogue, a key metabolite of the tobacco-specific carcinogen NNK. The protocols outlined here provide a framework for the application of this compound in both in vivo and in vitro metabolic studies, facilitating a deeper understanding of tobacco-related carcinogenesis and the development of biomarkers for exposure and risk assessment.
References
Application Notes & Protocols for Solid-Phase Extraction of 1-(3-Pyridyl)-1,4-butanediol
Introduction
1-(3-Pyridyl)-1,4-butanediol is a metabolite of nicotine-derived nitrosamino ketone (NNK), a potent procarcinogen found in tobacco products. Accurate quantification of this and related metabolites in biological matrices is crucial for toxicological studies and for assessing exposure to tobacco-specific nitrosamines. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that is highly effective for isolating and concentrating analytes like this compound from complex sample matrices such as plasma, urine, and cell culture media prior to chromatographic analysis.[1][2] This document provides detailed protocols for the solid-phase extraction of this compound, designed for researchers, scientists, and professionals in drug development.
The selection of an appropriate SPE sorbent is critical for achieving high recovery and sample cleanliness. Due to the chemical structure of this compound, which contains a basic pyridine ring and polar diol functional groups, a mixed-mode cation exchange sorbent is recommended. This type of sorbent allows for a dual retention mechanism: reversed-phase interaction with the hydrophobic part of the molecule and ion-exchange interaction with the protonated pyridine ring. This dual mechanism provides enhanced selectivity for the target analyte.
Chemical Structure and Properties
-
IUPAC Name: 1-(pyridin-3-yl)butane-1,4-diol
-
CAS Number: 76014-83-0[3]
-
Molecular Formula: C₉H₁₃NO₂[3]
-
Molecular Weight: 167.21 g/mol [3]
-
Structure:
Data Presentation: Sorbent Selection and Recovery
The choice of SPE sorbent significantly impacts the extraction efficiency. Below is a summary of expected performance for different sorbent types. Please note that these are representative values and actual results may vary depending on the specific experimental conditions and sample matrix.
Table 1: Comparison of SPE Sorbent Performance for this compound Extraction
| Sorbent Type | Retention Mechanism | Expected Recovery (%) | Elution Volume (mL) | Notes |
| Mixed-Mode Cation Exchange (MCX) | Reversed-Phase & Strong Cation Exchange | > 90% | 1 - 2 | Highly selective for basic compounds. Allows for stringent wash steps to remove matrix interferences. |
| Hydrophilic-Lipophilic Balanced (HLB) | Reversed-Phase | 80 - 95% | 1 - 2 | Broad-spectrum sorbent, good for polar compounds. May require more careful optimization of wash steps. [4] |
| C18 (Octadecylsilane) | Reversed-Phase | 70 - 85% | 2 - 4 | Traditional reversed-phase sorbent. May have lower retention for this polar analyte, potentially requiring a larger bed mass. [5] |
Experimental Protocols
The following protocols are designed for the extraction of this compound from biological fluids. It is recommended to optimize the volumes and concentrations for your specific application.
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE
This protocol is recommended for the highest selectivity and sample cleanliness.
Materials:
-
MCX SPE Cartridges (e.g., 30 mg, 1 mL)
-
Sample (e.g., plasma, urine) pre-treated with an internal standard
-
4% Phosphoric Acid in Water
-
Methanol
-
5% Ammonium Hydroxide in Methanol
-
SPE Vacuum Manifold [6]* Nitrogen Evaporator
-
Reconstitution Solution (e.g., mobile phase for LC-MS analysis)
Procedure:
-
Sample Pre-treatment:
-
For plasma/serum: Dilute 200 µL of the sample with 200 µL of 4% phosphoric acid in water. [4]Vortex to mix.
-
For urine: Dilute 200 µL of urine with 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
-
Sorbent Conditioning:
-
Pass 1 mL of methanol through the MCX cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent to go dry. [7]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the target analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH of the elution solvent neutralizes the charge on the pyridine ring, releasing it from the cation exchange sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution. The sample is now ready for analysis (e.g., by LC-MS/MS).
-
Protocol 2: Hydrophilic-Lipophilic Balanced (HLB) Reversed-Phase SPE
This protocol provides a more generic reversed-phase extraction suitable for a broader range of analytes.
Materials:
-
HLB SPE Cartridges (e.g., 30 mg, 1 mL)
-
Sample (e.g., plasma, urine) pre-treated with an internal standard
-
Water
-
Methanol
-
5% Methanol in Water
-
Acetonitrile
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Reconstitution Solution
Procedure:
-
Sample Pre-treatment:
-
Dilute the sample (e.g., 200 µL of plasma or urine) 1:1 with water. [7]Vortex to mix.
-
-
Sorbent Conditioning:
-
Pass 1 mL of methanol through the HLB cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of acetonitrile or methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.
-
Visualizations
Experimental Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ijisrt.com [ijisrt.com]
- 3. scbt.com [scbt.com]
- 4. lcms.cz [lcms.cz]
- 5. Development of a solid-phase extraction method for simultaneous extraction of adipic acid, succinic acid and 1,4-butanediol formed during hydrolysis of poly(butylene adipate) and poly(butylene succinate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Resolution Mass Spectrometry for the Analysis of 1-(3-pyridyl)-1,4-butanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-pyridyl)-1,4-butanediol is a metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent procarcinogen found in tobacco products.[1] Accurate and sensitive quantification of NNK and its metabolites is crucial for toxicological studies and for assessing exposure to tobacco-related carcinogens. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers exceptional selectivity and sensitivity for identifying and quantifying such metabolites in complex biological matrices. This document provides a detailed protocol for the analysis of this compound using an LC-HRMS system. The methodologies are based on established principles for analyzing structurally similar tobacco-specific nitrosamine metabolites like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).[2][3][4]
Compound Information
A summary of the key properties for this compound is provided below. The exact mass is fundamental for high-resolution mass spectrometry analysis.
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| Synonyms | 1-(3-Pyridinyl)-1,4-butanediol | [5] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Monoisotopic Mass | 167.09463 Da | Calculated |
| Protonated Ion [M+H]⁺ | 168.10190 Da | Calculated |
Experimental Protocols
The following sections detail the recommended procedures for sample preparation, LC separation, and HRMS detection.
Materials and Reagents
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., 1-(3-pyridyl-d4)-1,4-butanediol), if available
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Biological matrix (e.g., human urine, plasma)
Sample Preparation (from Human Urine)
This protocol is adapted from methods used for the metabolite NNAL.[2][3]
-
Spiking: Take 1 mL of urine and spike with the internal standard solution to a final concentration of approximately 5 ng/mL.
-
Dilution: Add 1 mL of a 100 mM ammonium acetate buffer (pH 6.8).
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the diluted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
Liquid Chromatography (LC) Method
A robust LC separation is critical to minimize matrix effects and ensure accurate quantification.[6][7]
| Parameter | Recommended Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system |
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5% to 60% B; 8-9 min: 60% to 95% B; 9-10 min: 95% B; 10-10.1 min: 95% to 5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry (HRMS) Method
HRMS instruments like Orbitrap or TOF analyzers are recommended for this application.[8][9]
| Parameter | Recommended Condition |
| Instrument | High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap) |
| Ionization Source | Heated Electrospray Ionization (HESI) |
| Polarity | Positive |
| Spray Voltage | 3.5 kV |
| Capillary Temperature | 320°C |
| Sheath Gas Flow Rate | 35 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Full Scan (MS1) | Resolution: 70,000; Scan Range: m/z 80-500; AGC Target: 1e6 |
| dd-MS² (MS/MS) | Resolution: 17,500; Isolation Window: 2.0 m/z; Collision Energy (HCD): Stepped (20, 30, 40 eV); AGC Target: 1e5 |
Expected Quantitative Data
High-resolution analysis allows for the precise measurement of ion masses, which is critical for confident identification. The table below lists the theoretical exact masses for the parent ion and predicted major fragment ions.
| Ion Description | Molecular Formula | Theoretical m/z |
| Precursor Ion | ||
| Protonated Molecule [M+H]⁺ | [C₉H₁₄NO₂]⁺ | 168.10190 |
| Predicted Product Ions (Fragments) | ||
| Loss of Water [M+H-H₂O]⁺ | [C₉H₁₂NO]⁺ | 150.09134 |
| Pyridyl-Methanol fragment [C₆H₈NO]⁺ | [C₆H₈NO]⁺ | 108.04440 |
| Protonated Pyridine | [C₅H₆N]⁺ | 78.03382 |
Visualizations
Diagrams are provided to illustrate the overall analytical process and the predicted molecular fragmentation.
Caption: Experimental workflow for LC-HRMS analysis.
Caption: Predicted fragmentation of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Throughput Liquid and Gas Chromatography-Tandem Mass Spectrometry Assays for Tobacco-Specific Nitrosamine and Polycyclic Aromatic Hydrocarbon Metabolites Associated with Lung Cancer in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. Development and Quantitative Evaluation of a High-Resolution Metabolomics Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunoassay-Based Detection of 1-(3-pyridyl)-1,4-butanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of immunoassays for the detection of 1-(3-pyridyl)-1,4-butanediol (PBD), a small molecule of interest in various research and drug development contexts. As a small molecule, PBD is not immunogenic on its own and requires specific strategies to enable its detection via immunoassay. This document outlines the necessary steps, from hapten design and synthesis to antibody production and the development of a competitive enzyme-linked immunosorbent assay (ELISA).
Introduction
This compound is a chemical compound that may be a metabolite, a synthetic intermediate, or a compound of interest in toxicological and pharmacological studies. Rapid and sensitive detection methods are crucial for its quantification in various biological and environmental samples. While instrumental methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and specificity, they can be time-consuming and require expensive equipment.[1][2] Immunoassays, such as ELISA, provide a cost-effective and high-throughput alternative for screening large numbers of samples.[1][3]
The development of an immunoassay for a small molecule like PBD hinges on the production of antibodies that can specifically recognize it. This is achieved by covalently linking a derivative of the PBD molecule, known as a hapten, to a larger carrier protein, thereby making it immunogenic.[4][5] The resulting antibodies can then be used in a competitive immunoassay format to detect free PBD in samples.
Principle of Competitive ELISA for PBD Detection
The most common immunoassay format for detecting small molecules like PBD is the indirect competitive ELISA (icELISA). The principle of this assay is based on the competition between the free PBD in the sample and a PBD-protein conjugate (coating antigen) for a limited number of specific antibody binding sites.
The workflow for a typical icELISA is as follows:
-
Microtiter plate wells are coated with a PBD-protein conjugate (e.g., PBD-OVA).
-
The sample containing PBD is mixed with a specific anti-PBD antibody and added to the wells.
-
Free PBD in the sample competes with the coated PBD-protein conjugate for binding to the antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is added, which binds to the primary antibody captured on the plate.
-
A substrate for the enzyme is added, and the resulting color development is measured. The signal intensity is inversely proportional to the concentration of PBD in the sample.
Below is a conceptual diagram illustrating the competitive ELISA principle.
Caption: Principle of indirect competitive ELISA for PBD detection.
Experimental Protocols
Hapten Synthesis and Conjugation
To produce antibodies against PBD, a hapten must be synthesized. This involves modifying the PBD structure to introduce a linker arm with a terminal functional group (e.g., a carboxylic acid) suitable for conjugation to a carrier protein.
Protocol for Hapten Synthesis (Conceptual):
A plausible strategy for hapten synthesis would be to introduce a linker at a position on the PBD molecule that is less critical for antibody recognition, preserving the unique structural features of the pyridyl group and the butanediol chain.
-
Design of the Hapten: A linker arm could be attached to the butanediol chain. For example, one of the hydroxyl groups could be derivatized.
-
Synthesis: A multi-step synthesis would be required to introduce a linker with a terminal carboxyl group. This hapten would then be activated for conjugation.
-
Conjugation to Carrier Proteins: The activated hapten is then conjugated to immunogenic carrier proteins such as Bovine Serum Albumin (BSA) for the immunogen and Ovalbumin (OVA) for the coating antigen.[4][6] The use of different carrier proteins for immunization and coating helps to reduce non-specific binding in the immunoassay. The carbodiimide method (e.g., using EDC) is a common technique for conjugating haptens with carboxyl groups to the amine groups of proteins.[7]
The workflow for generating the necessary immunoreagents is depicted below.
Caption: Workflow for hapten synthesis and immunoconjugate preparation.
Antibody Production
Protocol for Polyclonal Antibody Production:
-
Immunization: The PBD-BSA immunogen is used to immunize animals (e.g., rabbits or mice). An initial immunization is followed by several booster injections over a period of weeks to months.
-
Titer Determination: Blood samples are collected periodically, and the serum is tested for the presence of anti-PBD antibodies using an ELISA. The antibody titer is the dilution of antiserum that gives a significant signal.
-
Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected, and the polyclonal antibodies are purified from the serum, typically using protein A or G affinity chromatography.
Protocol for Monoclonal Antibody Production:
For higher specificity and a continuous supply of antibodies, monoclonal antibodies can be produced.
-
Immunization: Mice are immunized with the PBD-BSA conjugate.
-
Hybridoma Production: Spleen cells from the immunized mice are fused with myeloma cells to create hybridomas.
-
Screening: Hybridomas are screened for the production of antibodies that bind to the PBD-OVA conjugate.
-
Cloning: Positive hybridomas are cloned by limiting dilution to ensure that the antibody is produced by a single cell line.
-
Antibody Production and Purification: The selected monoclonal antibody is produced in larger quantities, either in cell culture or as ascites fluid, and then purified.
Development of an Indirect Competitive ELISA
Protocol for icELISA:
-
Coating: Dilute the PBD-OVA coating antigen in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer (e.g., PBS with 0.05% Tween 20, PBST).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of PBD standard or sample and 50 µL of the diluted anti-PBD antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
The results of the icELISA are typically presented as a standard curve, where the absorbance is plotted against the logarithm of the PBD concentration. A sigmoidal curve is generated, from which key assay parameters can be determined.
Table 1: Example of Quantitative Data for a PBD Immunoassay
| Parameter | Description | Example Value |
| IC₅₀ | The concentration of PBD that causes 50% inhibition of antibody binding. | 5 ng/mL |
| Limit of Detection (LOD) | The lowest concentration of PBD that can be reliably distinguished from a blank sample. | 0.1 ng/mL |
| Limit of Quantification (LOQ) | The lowest concentration of PBD that can be measured with acceptable precision and accuracy. | 0.5 ng/mL |
| Working Range | The range of concentrations over which the assay is linear and reproducible. | 0.5 - 50 ng/mL |
| Cross-Reactivity | The degree to which the antibody binds to structurally related compounds. | See Table 2 |
Table 2: Example of Cross-Reactivity Data
| Compound | Structure | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 5 | 100 |
| 1,4-Butanediol | Related Compound | > 1000 | < 0.5 |
| Nicotine | Structurally Similar | > 1000 | < 0.5 |
| Gamma-hydroxybutyrate (GHB) | Related Metabolite | > 1000 | < 0.5 |
Cross-Reactivity (%) = (IC₅₀ of PBD / IC₅₀ of related compound) x 100
Assay Validation
To ensure the reliability of the developed immunoassay, it should be validated for its accuracy, precision, and specificity.
-
Accuracy: Determined by performing recovery studies, where known amounts of PBD are spiked into blank samples and the measured concentration is compared to the expected concentration.[4]
-
Precision: Assessed by determining the intra-assay and inter-assay coefficients of variation (CVs).
-
Specificity: Evaluated by testing the cross-reactivity with structurally related compounds.
-
Matrix Effects: The influence of the sample matrix (e.g., serum, urine, environmental water) on the assay performance should be investigated.
Conclusion
The development of an immunoassay for this compound is a feasible approach for achieving rapid and sensitive detection. The key steps involve the rational design and synthesis of a hapten, the production of specific antibodies, and the optimization of a competitive ELISA format. The protocols and guidelines presented in these application notes provide a solid framework for researchers to establish a robust and reliable immunoassay for PBD, which can be a valuable tool in various scientific and developmental applications.
References
- 1. Development of Nanobody-Based Flow-through Dot ELISA and Lateral-flow Immunoassay for Rapid Detection of 3-Phenoxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of γ-hydroxybutyrate (GHB), β-hydroxybutyrate (BHB), pregabalin, 1,4-butane-diol (1,4BD) and γ-butyrolactone (GBL) in whole blood and urine samples by UPLC-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and development of heterologous competitive immunoassays for the determination of boscalid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 5. Alternative Hapten Design for Zearalenone Immunoreagent Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the sensitivity of 1-(3-PYRIDYL)-1,4-BUTANEDIOL detection
Welcome to the technical support center for the detection of 1-(3-pyridyl)-1,4-butanediol (PBD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the detection of this compound?
A1: The most common analytical methods for detecting PBD and similar polar, nitrogen-containing compounds are hyphenated chromatographic techniques. These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography (HPLC) with various detectors like a Diode Array Detector (DAD) or a Refractive Index Detector (RID) can also be utilized.
Q2: How can I improve the sensitivity of PBD detection?
A2: Improving the sensitivity of PBD detection can be achieved through several strategies:
-
Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.
-
Derivatization: For GC-MS analysis, derivatization of the hydroxyl groups of PBD can increase its volatility and improve chromatographic peak shape.
-
Instrumentation: Utilize tandem mass spectrometry (MS/MS) for higher selectivity and sensitivity compared to single quadrupole mass spectrometry. For LC-based methods, ensure proper mobile phase composition and pH to optimize ionization efficiency in the mass spectrometer.
-
Method Optimization: Carefully optimize chromatographic conditions, such as the column type, mobile phase gradient, and flow rate, to achieve better peak resolution and signal-to-noise ratio.
Q3: What are the expected challenges when analyzing PBD in biological matrices?
A3: Analyzing PBD in biological matrices such as plasma, urine, or tissue homogenates can present several challenges:
-
Matrix Effects: Co-eluting endogenous compounds can suppress or enhance the ionization of PBD in the mass spectrometer, leading to inaccurate quantification.[1]
-
Low Concentrations: As a metabolite, PBD may be present at very low concentrations, requiring highly sensitive analytical methods.
-
Polarity: The polar nature of PBD can make it challenging to retain on traditional reversed-phase HPLC columns.
Q4: Can you recommend a starting point for developing an LC-MS/MS method for PBD?
A4: A good starting point for an LC-MS/MS method for PBD would be to use a hydrophilic interaction liquid chromatography (HILIC) column or a polar-embedded reversed-phase column to improve retention of the polar analyte. The mobile phase could consist of an acetonitrile gradient with an aqueous component containing a small amount of formic acid or ammonium formate to promote protonation and enhance signal in positive ion mode electrospray ionization (ESI).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Chromatographic Issues
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic pyridine moiety and acidic silanol groups on the silica-based column.[2][3][4][5] | - Operate the mobile phase at a lower pH (around 2.5-3) to suppress the ionization of silanol groups.[3][4]- Use a column with a highly deactivated stationary phase or an end-capped column.[4][5]- Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations.[4] |
| Poor Retention | The analyte is too polar for the reversed-phase column. | - Switch to a HILIC or a polar-embedded column. - For reversed-phase, use a highly aqueous mobile phase and a suitable column (e.g., AQ-C18). |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or pH. - Column degradation. - Inadequate column equilibration between injections. | - Ensure precise mobile phase preparation and check for buffer stability. - Use a guard column to protect the analytical column. - Ensure sufficient equilibration time, especially when running gradients. |
Mass Spectrometry Issues
| Problem | Possible Cause | Suggested Solution |
| Low Signal Intensity | - Inefficient ionization. - Ion suppression from matrix components. - Suboptimal MS parameters. | - Optimize mobile phase pH and additives (e.g., formic acid, ammonium acetate) to enhance ionization. - Improve sample clean-up using techniques like SPE or liquid-liquid extraction. - Optimize MS parameters such as capillary voltage, gas flow rates, and collision energy. |
| High Background Noise | - Contamination in the LC-MS system. - Impure solvents or reagents. | - Flush the LC system and clean the MS ion source. - Use high-purity solvents and freshly prepared mobile phases. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (Plasma/Urine)
-
Thawing and Centrifugation: Thaw frozen samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
Internal Standard Spiking: To 100 µL of the supernatant, add the internal standard solution.
-
Protein Precipitation (for plasma): Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the supernatant (from plasma) or diluted urine onto the cartridge.
-
Wash the cartridge with an acidic aqueous solution followed by methanol to remove interferences.
-
Elute the analyte with a basic methanolic solution.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: GC-MS Analysis with Derivatization
-
Sample Extraction: Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate) after basifying the aqueous sample.
-
Derivatization:
-
Evaporate the organic extract to dryness.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of PBD.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection mode.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C).
-
MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity.
-
Visualizations
Caption: A generalized experimental workflow for the detection of this compound in biological samples.
Caption: Simplified metabolic pathway showing the potential formation of this compound from nicotine.[6][7]
Caption: A logical troubleshooting guide for addressing poor peak shape in chromatography.
References
- 1. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 1-(3-pyridyl)-1,4-butanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 1-(3-pyridyl)-1,4-butanediol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, which can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[4][5] Electrospray ionization (ESI) is particularly susceptible to these effects.[3][6]
Q2: My signal for this compound is lower than expected. How do I know if this is due to matrix effects?
A2: Ion suppression is a common manifestation of matrix effects where the signal of the target analyte is reduced.[1][6] To determine if you are experiencing matrix effects, you can perform a post-column infusion experiment or a post-extraction spike analysis.[6][7] The post-column infusion method involves infusing a standard solution of your analyte into the LC flow after the column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[8] The post-extraction spike method quantitatively assesses matrix effects by comparing the analyte's response in a spiked blank matrix extract to its response in a neat solvent.[7]
Q3: What are the primary causes of matrix effects in bioanalytical samples like plasma or urine?
A3: In biological matrices, phospholipids from cell membranes are a major cause of ion suppression, especially when using protein precipitation for sample preparation.[6][9] Other endogenous components like salts, proteins, and metabolites can also contribute to matrix effects.[7] These substances can compete with this compound for ionization in the ESI source, leading to a decreased signal.[9]
Q4: How can I minimize or eliminate matrix effects during my sample preparation?
A4: Improving sample cleanup is one of the most effective strategies to combat matrix effects.[6] While simple protein precipitation (PPT) is fast, it is often insufficient for removing interfering components.[10] More rigorous techniques are recommended:
-
Liquid-Liquid Extraction (LLE): This technique can provide cleaner extracts than PPT but may have lower recovery for polar analytes like this compound.[10] A double LLE approach can further improve selectivity.[6]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted approach to isolate the analyte from the matrix.[1][6] For a polar, basic compound like this compound, a mixed-mode SPE (combining reversed-phase and ion-exchange) can be highly effective in removing phospholipids and other interferences.[6][10]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Sensitivity and Inconsistent Results
Possible Cause: Significant ion suppression from co-eluting matrix components.
Troubleshooting Steps:
-
Assess Matrix Effect: Quantify the extent of ion suppression using the post-extraction spike method.
-
Optimize Sample Preparation: If currently using protein precipitation, switch to a more effective cleanup technique. See the table below for a comparison of common methods.
-
Chromatographic Separation: Modify your LC method to separate this compound from the ion suppression regions. This can be achieved by adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., HILIC for polar compounds).[1][2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus compensating for signal variations and improving data accuracy.[1][2]
Table 1: Comparison of Sample Preparation Techniques for the Analysis of this compound in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 12 (Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 ± 8 | 15 ± 7 (Suppression) | < 10 |
| Solid-Phase Extraction (SPE) - Reversed Phase | 85 ± 6 | 10 ± 5 (Suppression) | < 5 |
| Solid-Phase Extraction (SPE) - Mixed-Mode | 92 ± 4 | < 5 (Minimal Effect) | < 5 |
Note: Data are illustrative and may vary depending on the specific experimental conditions.
Issue 2: High Background Noise and Interferences
Possible Cause: Contamination from the sample matrix, solvents, or system carryover.[11]
Troubleshooting Steps:
-
Check for Carryover: Inject a blank solvent sample after a high-concentration sample to see if the analyte peak appears.
-
Improve Sample Cleanup: As with ion suppression, a more robust sample preparation method like SPE can reduce background noise by removing more matrix components.[10]
-
Use High-Purity Solvents: Ensure that all solvents and reagents are LC-MS grade to avoid introducing contaminants.[11]
-
System Cleaning: If contamination is suspected, flush the LC system and clean the ion source.[11]
Experimental Protocols
Protocol 1: Post-Extraction Spike Method to Quantify Matrix Effects
-
Prepare Blank Matrix Extract: Extract a blank sample (e.g., human plasma) using your established sample preparation protocol.
-
Prepare Neat Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration.
-
Prepare Spiked Sample: Spike the blank matrix extract from step 1 with the analyte to the same final concentration as the neat solution.
-
Analysis: Inject both the neat solution (A) and the spiked sample (B) into the LC-MS/MS system and record the peak areas.
-
Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area B / Peak Area A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for this compound
This protocol is designed for a polar, basic analyte like this compound.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 0.5 mL of pre-treated plasma sample (e.g., diluted 1:1 with 2% formic acid).
-
Washing 1 (Reversed-Phase): Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Washing 2 (Ion-Exchange): Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Visualizations
Caption: Workflow for selecting a sample preparation method to minimize matrix effects.
Caption: Troubleshooting flowchart for addressing poor sensitivity due to matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. eijppr.com [eijppr.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. zefsci.com [zefsci.com]
Troubleshooting low recovery of 1-(3-PYRIDYL)-1,4-BUTANEDIOL during extraction
Technical Support Center: 1-(3-PYRIDYL)-1,4-BUTANEDIOL Extraction
Welcome to the technical support center for optimizing the extraction of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers and scientists overcome challenges related to low recovery of this highly polar compound.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound consistently low during standard liquid-liquid extraction (LLE)?
A: The low recovery is primarily due to the inherent chemical properties of the molecule. This compound possesses two key structural features that contribute to its high affinity for the aqueous phase:
-
High Polarity: The two hydroxyl (-OH) groups in the butanediol chain make the molecule very polar and capable of forming strong hydrogen bonds with water.
-
Basicity: The nitrogen atom in the pyridine ring is basic. In neutral or acidic aqueous solutions, this nitrogen can become protonated, forming a positively charged pyridinium ion. This ionic form is significantly more soluble in water than in typical organic solvents.[1][2][3][4]
This combination of high polarity and pH-dependent charge makes it difficult to partition the compound into a less polar organic solvent, leading to poor extraction efficiency.
Caption: Default partitioning of this compound (PBD).
Q2: What are the most effective strategies to improve the partitioning of the compound into the organic phase?
A: The two primary strategies to enhance recovery are manipulating the pH of the aqueous phase and increasing its ionic strength.
-
pH Adjustment: By increasing the pH of the aqueous solution to a basic level (e.g., pH 9-10), the pyridine nitrogen is deprotonated, neutralizing the molecule. This neutral form is less polar and thus more soluble in an organic solvent.[1][2][5]
-
Salting-Out Effect: Adding a high concentration of an inorganic salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase decreases the solubility of the organic compound.[6][7][8][9][10][11] The salt ions sequester water molecules for their own hydration shells, reducing the amount of "free" water available to dissolve the target molecule and effectively "pushing" it into the organic layer.[6][7]
| pH of Aqueous Phase | Dominant Form of Pyridine Ring | Water Solubility | Organic Solvent Solubility |
| < 4 | Protonated (Pyridinium Cation) | Very High | Very Low |
| 5-7 | Mixture of Neutral and Protonated | High | Low |
| > 8 | Neutral (Free Base) | Moderate to Low | Increased |
Table 1. Effect of pH on the state and solubility of this compound.
| Salting-Out Agent | Typical Concentration | Notes |
| Sodium Chloride (NaCl) | Saturated Solution | Commonly used, inexpensive. Can increase the polarity of the aqueous phase.[6] |
| Sodium Sulfate (Na₂SO₄) | Saturated Solution | Good choice, also used as a drying agent.[9] |
| Potassium Carbonate (K₂CO₃) | Saturated Solution | Also acts as a base to adjust pH. Very effective for salting out.[8] |
Table 2. Common salts used to enhance extraction of polar molecules.
Q3: Which organic solvent is best for this extraction?
A: The choice of solvent is critical. Non-polar solvents like hexane are ineffective. You should select a more polar, water-immiscible organic solvent to better match the polarity of the neutral form of your compound.[10][12]
| Solvent | Polarity | Suitability for this Extraction | Notes |
| n-Hexane | Very Low | Poor | Unlikely to extract the polar diol effectively. |
| Diethyl Ether | Low | Moderate | Better than hexane, but may still yield low recovery.[13] |
| Dichloromethane (DCM) | Medium | Moderate | Can be effective but is prone to forming emulsions.[13][14] |
| Ethyl Acetate (EtOAc) | Medium-High | Good | Often a good balance of polarity and water immiscibility. |
| n-Butanol (n-BuOH) | High | Very Good | Its higher polarity is effective for extracting polar molecules, but it is partially miscible with water, which can complicate workup.[9] |
Table 3. Comparison of common organic solvents for the extraction.
Q4: I'm observing a stable emulsion at the interface between the layers. How can I resolve this?
A: Emulsions are common when extracting polar compounds from a basified aqueous solution. Here are several techniques to break an emulsion:
-
Add Brine: Add a small amount of saturated sodium chloride (NaCl) solution, which increases the ionic strength of the aqueous layer and can help force the layers to separate.[1][14]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is often the most effective method to achieve a clean separation.[1]
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: Pass the entire mixture through a pad of Celite or glass wool.
Troubleshooting Guide: A Systematic Workflow
If you are experiencing low recovery, follow this systematic workflow to diagnose and solve the issue. This decision tree will guide you through the most common failure points in the extraction process.
Caption: A step-by-step workflow for troubleshooting low extraction recovery.
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol incorporates pH adjustment, the salting-out effect, and an appropriate solvent choice to maximize recovery.
-
Preparation of Aqueous Phase:
-
Dissolve the crude reaction mixture containing this compound in an appropriate amount of deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a base (e.g., 1M NaOH or solid K₂CO₃) while monitoring with a pH meter until the pH of the solution is stable between 9 and 10.
-
-
Salting Out:
-
To the basified aqueous solution, add solid sodium chloride (NaCl) or anhydrous sodium sulfate (Na₂SO₄) in portions with stirring until the solution is saturated (i.e., a small amount of undissolved salt remains).
-
-
Extraction:
-
Transfer the aqueous solution to a separatory funnel.
-
Add a volume of ethyl acetate (EtOAc) approximately equal to the aqueous phase volume.
-
Stopper the funnel and invert it several times, venting frequently to release any pressure. Shake gently for 1-2 minutes.[14]
-
Allow the layers to fully separate. If an emulsion forms, refer to the FAQ above.
-
Drain the lower aqueous layer. Pour the upper organic layer (EtOAc) into a collection flask.[14]
-
Return the aqueous layer to the separatory funnel and repeat the extraction at least two more times with fresh portions of ethyl acetate. Performing multiple extractions with smaller solvent volumes is more efficient than a single large-volume extraction.[11]
-
-
Drying and Concentration:
-
Combine all the organic extracts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes.
-
Filter the drying agent and wash it with a small amount of fresh ethyl acetate.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the extracted product.
-
Protocol 2: Purification via Back-Extraction
If the extracted product contains non-basic organic impurities, a back-extraction can significantly improve purity.
-
Initial Extraction: Follow steps 1-3 from Protocol 1 to extract your compound into an organic solvent like ethyl acetate.
-
Acidic Back-Extraction:
-
Combine the organic extracts in a separatory funnel.
-
Add a fresh portion of acidic water (e.g., 1M HCl) with a volume about one-third of the organic layer.
-
Shake gently. The basic this compound will be protonated and move from the organic layer into the new acidic aqueous layer, while neutral impurities remain in the organic phase.[10][11][12]
-
Separate the layers and save the lower aqueous layer. Repeat this step one more time with fresh acidic water to ensure complete transfer.
-
-
Re-Extraction:
-
Combine the acidic aqueous extracts in a clean separatory funnel.
-
Perform steps 1, 2, 3, and 4 from Protocol 1 on this new aqueous solution (i.e., basify, salt out, extract with fresh ethyl acetate, dry, and concentrate). This will yield a purer final product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. reddit.com [reddit.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. reddit.com [reddit.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Minimizing ion suppression for 1-(3-PYRIDYL)-1,4-BUTANEDIOL in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the mass spectrometric analysis of 1-(3-pyridyl)-1,4-butanediol.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, leading to ion suppression and inaccurate quantification.
Issue 1: Poor sensitivity and inconsistent results for this compound in plasma samples.
Possible Cause: Ion suppression due to co-eluting endogenous matrix components from plasma, such as phospholipids or salts.[1][2][3][4]
Troubleshooting Workflow:
Troubleshooting Workflow for Inconsistent Results.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][5][6]
-
Recommendation: Switch from a simple protein precipitation (PPT) method to a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][5]
-
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid).
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) to remove neutral and acidic interferences, followed by 1 mL of methanol to remove lipids.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
-
-
-
Optimize Chromatographic Separation: Increasing the separation between the analyte and interfering matrix components can significantly reduce ion suppression.[2][7]
-
Recommendation: Utilize a UPLC (Ultra-Performance Liquid Chromatography) system for improved resolution and peak shape.[8] Adjust the gradient elution to better separate this compound from the regions where phospholipids typically elute.
-
Experimental Protocol: UPLC Gradient Optimization
-
Column: C18, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
Start at 5% B, hold for 0.5 min.
-
Ramp to 30% B over 2.5 min.
-
Increase to 95% B over 1 min.
-
Hold at 95% B for 1 min.
-
Return to 5% B and equilibrate for 1 min.
-
-
-
-
Adjust Mass Spectrometer Parameters: Modifying the ionization source conditions can sometimes mitigate ion suppression.
-
Recommendation: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to ion suppression.[1][6] Alternatively, if the analyte ionizes well in negative mode, switching polarity can avoid interferences common in positive mode.[1][6]
-
Quantitative Data Summary:
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Signal-to-Noise Ratio | % Ion Suppression |
| Protein Precipitation (PPT) | 50,000 | 150 | 75% |
| Liquid-Liquid Extraction (LLE) | 150,000 | 500 | 25% |
| Solid-Phase Extraction (SPE) | 180,000 | 700 | 10% |
Issue 2: Analyte peak shape is broad and tailing.
Possible Cause: This can be due to secondary interactions with the analytical column or issues with the mobile phase composition. While not directly ion suppression, poor peak shape can lead to co-elution with interfering species.
Solutions:
-
Modify Mobile Phase pH: The pyridyl group in this compound is basic. Operating the mobile phase at a low pH (e.g., with 0.1% formic acid) will ensure the analyte is protonated and less likely to interact with residual silanols on the column, resulting in better peak shape.
-
Check for Sample Solvent Effects: Ensure the sample is reconstituted in a solvent that is weaker than or equal in elution strength to the initial mobile phase conditions. Injecting a sample in a strong solvent can cause peak distortion.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's source.[2][3] This leads to a decreased signal for the analyte, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.[6] For this compound, which is often analyzed in complex biological matrices like plasma or urine, endogenous compounds such as salts, lipids, and proteins can cause significant ion suppression.[3][4]
Q2: How can I determine if ion suppression is affecting my analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment.[1][7][9]
Experimental Workflow: Post-Column Infusion
Post-Column Infusion Experimental Workflow.
In this experiment, a constant flow of a standard solution of this compound is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample (e.g., plasma extract without the analyte) is then injected. Any dip in the constant signal of the analyte corresponds to a region where co-eluting matrix components are causing ion suppression.
Q3: Which ionization technique, ESI or APCI, is better for minimizing ion suppression for this compound?
A3: Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression than Electrospray Ionization (ESI).[1][6] This is because the ionization mechanism in APCI is based on gas-phase reactions, which are less affected by non-volatile matrix components that interfere with droplet formation and evaporation in ESI.[1] However, the choice of ionization technique also depends on the thermal stability and volatility of the analyte. Given that this compound is a relatively small and polar molecule, ESI is often the default choice. If significant ion suppression is observed with ESI, testing APCI is a recommended troubleshooting step.
Q4: Can changing the mobile phase additives help reduce ion suppression?
A4: Yes, optimizing mobile phase additives can influence ionization efficiency and chromatographic selectivity. Using volatile buffers like ammonium formate or ammonium acetate can sometimes improve signal stability.[10] The concentration of the acidic modifier (e.g., formic acid) can also be optimized. It is crucial to ensure that any mobile phase additives are of high purity to avoid introducing contaminants that could cause ion suppression.
Q5: What is the role of an internal standard in mitigating the effects of ion suppression?
A5: An internal standard (IS) is a compound that is chemically and physically similar to the analyte and is added to all samples, calibrators, and quality controls at a constant concentration. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterium-labeled this compound). A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression.[2] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.[2]
Logical Relationship: Mitigation Strategies
Overview of Ion Suppression Mitigation Strategies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Stability of 1-(3-PYRIDYL)-1,4-BUTANEDIOL in biological samples under storage
Technical Support Center: 1-(3-PYRIDYL)-1,4-BUTANEDIOL
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of biological samples containing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological samples?
The primary stability concern for this compound in biological samples is enzymatic degradation. As a structural analog of 1,4-butanediol, it is susceptible to oxidation by enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH)[1][2][3]. This metabolic conversion can lead to a decrease in the concentration of the parent compound over time, affecting the accuracy of analytical results.
Q2: What are the recommended storage conditions for biological samples containing this compound?
To minimize degradation, biological samples (e.g., plasma, urine, whole blood) should be stored at ultra-low temperatures. The general recommendation is to store samples at -80°C for long-term storage. For short-term storage (i.e., during sample processing), samples should be kept on ice or at 2-8°C to slow down enzymatic activity.
Q3: How can I prevent the degradation of this compound in my samples during collection and processing?
To prevent degradation, it is advisable to add enzyme inhibitors to the collection tubes, especially for plasma and whole blood samples. Given that the metabolism is likely mediated by dehydrogenases, inhibitors of these enzymes could be effective. Additionally, rapid processing of samples at low temperatures is crucial.
Q4: What analytical methods are suitable for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and its potential metabolites in biological samples[4][5]. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the analyte[6].
Troubleshooting Guides
Issue 1: Low recovery of this compound from stored samples.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | 1. Verify that samples were consistently stored at -80°C. 2. For future studies, consider adding an alcohol dehydrogenase inhibitor to the collection tubes. 3. Minimize freeze-thaw cycles. Prepare single-use aliquots if repeated analysis is necessary. |
| Adsorption to Container Walls | 1. Use low-adsorption polypropylene tubes for sample collection and storage. 2. Evaluate the effect of different tube types on analyte recovery during method validation. |
| pH-dependent Instability | 1. Assess the stability of the compound at different pH values. 2. Buffer the samples to a pH where the compound is most stable, if known. |
Issue 2: High variability in replicate analyses of the same sample.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | 1. Ensure uniform and minimal exposure of all samples to room temperature during processing. 2. Standardize the time from sample collection to freezing. |
| Matrix Effects in the Analytical Method | 1. Use a stable isotope-labeled internal standard to compensate for variability in extraction and ionization. 2. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interfering substances. |
| Instrumental Variability | 1. Perform regular maintenance and calibration of the analytical instrument. 2. Inject quality control (QC) samples at regular intervals throughout the analytical run to monitor instrument performance. |
Data Presentation: Stability Assessment
Proper stability assessment is critical. Below are example tables to guide the structure of your stability studies.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Concentration (ng/mL) | Cycle 1 (% Recovery) | Cycle 2 (% Recovery) | Cycle 3 (% Recovery) |
| This compound | 10 | 98.5 | 95.2 | 91.8 |
| 500 | 99.1 | 96.5 | 93.2 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | 0 hours (Baseline) | 4 hours (% Remaining) | 8 hours (% Remaining) | 24 hours (% Remaining) |
| This compound | 10 | 100 | 97.2 | 92.5 | 85.1 |
| 500 | 100 | 98.0 | 94.1 | 87.3 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte | Concentration (ng/mL) | 0 months (Baseline) | 1 month (% Remaining) | 3 months (% Remaining) | 6 months (% Remaining) |
| This compound | 10 | 100 | 99.5 | 98.7 | 97.9 |
| 500 | 100 | 99.8 | 99.1 | 98.5 |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing for Stability Studies
-
Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Inhibitor Addition (Optional but Recommended): Immediately after collection, add an alcohol dehydrogenase inhibitor to the blood sample.
-
Centrifugation: Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Aliquoting: Transfer the plasma into clearly labeled polypropylene cryovials.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Thawing: Thaw plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer: Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Metabolic Pathway of 1,4-Butanediol
The following diagram illustrates the metabolic conversion of 1,4-butanediol, which is a likely pathway for this compound.
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps in assessing the stability of the compound in biological samples.
Caption: General workflow for assessing analyte stability in biological samples.
References
- 1. Inhibition of 1,4-butanediol metabolism in human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
- 4. [Analysis of GHB and Its Precursors in Urine and Their Forensic Application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of γ-hydroxybutyrate (GHB), β-hydroxybutyrate (BHB), pregabalin, 1,4-butane-diol (1,4BD) and γ-butyrolactone (GBL) in whole blood and urine samples by UPLC-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Addressing challenges in the synthesis and purification of 1-(3-PYRIDYL)-1,4-BUTANEDIOL
Welcome to the technical support center for the synthesis and purification of 1-(3-pyridyl)-1,4-butanediol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While specific literature on the synthesis of this compound is not abundant, plausible synthetic strategies based on standard organic chemistry principles include:
-
Grignard Reaction: The reaction of a 3-pyridyl Grignard reagent (3-pyridylmagnesium bromide) with a suitable C4 electrophile like succinaldehyde or a protected derivative thereof.
-
Organolithium Reaction: Similar to the Grignard approach, using 3-lithiopyridine as the nucleophile.
-
Reduction of a Carbonyl Precursor: The reduction of a precursor such as ethyl 4-(3-pyridyl)-4-oxobutanoate or γ-(3-pyridoyl)butyric acid using a suitable reducing agent like sodium borohydride or lithium aluminum hydride.
Q2: What are the main challenges in the purification of this compound?
A2: The primary challenges stem from the molecule's physical and chemical properties:
-
High Polarity: The presence of two hydroxyl groups and a basic pyridine ring makes the compound highly polar. This can lead to difficulties in extraction from aqueous solutions and cause issues with chromatographic separation, such as tailing on silica gel.
-
Hygroscopicity: Diols are often hygroscopic, readily absorbing moisture from the atmosphere, which can affect accurate weighing and reaction stoichiometry.
-
Thermal Instability: At high temperatures required for distillation, there is a risk of decomposition or side reactions, such as dehydration to form tetrahydrofuran derivatives.
-
Potential for Salt Formation: The basic pyridine nitrogen can form salts with any acidic impurities or reagents, complicating purification.
Q3: What are the expected side products in the synthesis of this compound?
A3: Depending on the synthetic route, potential side products may include:
-
Over-reduction products: If a strong reducing agent is used, the pyridine ring could be partially or fully reduced.
-
Dehydration products: Formation of cyclic ethers (tetrahydrofuran derivatives) can occur, especially under acidic conditions or at elevated temperatures.
-
Unreacted starting materials: Incomplete reactions will leave starting materials that need to be separated.
-
Byproducts from the Grignard/Organolithium reagent: Homocoupling of the pyridyl reagent (e.g., 3,3'-bipyridine) can occur.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable technique. Due to the high polarity of the product, a polar mobile phase will be required (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures). Staining with potassium permanganate or iodine can be used for visualization if the compound is not UV-active.
Troubleshooting Guides
Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive Grignard/organolithium reagent. | Ensure anhydrous conditions for the formation of the organometallic reagent. Use freshly prepared or titrated reagents. |
| Poor quality starting materials. | Purify starting materials before use. For example, distill liquid aldehydes. | |
| Incomplete reaction. | Increase reaction time or temperature (with caution). Add the electrophile slowly at a low temperature to control the exotherm. | |
| Formation of significant side products | Reaction temperature too high. | Maintain a low temperature during the addition of reagents, especially for highly reactive organometallics. |
| Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. | |
| Presence of water. | Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in quenching the reaction | Highly exothermic reaction. | Quench the reaction slowly at a low temperature (e.g., 0 °C) by adding the quenching agent dropwise. |
Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is difficult to extract from the aqueous phase | High polarity of the product. | Use a more polar organic solvent for extraction, such as n-butanol. Perform multiple extractions. Saturate the aqueous layer with sodium chloride to decrease the solubility of the product. |
| Streaking or tailing on silica gel chromatography | Strong interaction of the basic pyridine and polar hydroxyl groups with acidic silica gel. | Add a small amount of a basic modifier like triethylamine or ammonia to the eluent (e.g., 0.1-1%). Use a different stationary phase, such as alumina or a polymer-based reverse-phase column. |
| Product co-elutes with impurities | Similar polarity of the product and impurities. | Optimize the solvent system for chromatography. Consider using a gradient elution. If chromatography is ineffective, consider purification by crystallization or distillation under high vacuum. |
| Product appears as a viscous oil and is difficult to handle | Product is a low-melting solid or a viscous liquid at room temperature. It may also be hygroscopic. | Handle the compound in a dry atmosphere (glove box or under inert gas). If possible, try to crystallize the product from a suitable solvent system to obtain a solid. |
| Product darkens upon standing | Air oxidation or decomposition. | Store the purified product under an inert atmosphere, protected from light, and at a low temperature. |
Experimental Protocols
Illustrative Synthesis via Grignard Reaction
This is a representative protocol and may require optimization.
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
If the reaction does not initiate, gently warm the flask. Once initiated, maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of succinaldehyde (or a protected form like 2,5-dimethoxytetrahydrofuran, which will hydrolyze in the workup) in anhydrous THF.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or n-butanol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Column Chromatography
-
Slurry Preparation:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Add a small amount of silica gel to the solution and concentrate it to a dry powder.
-
-
Column Packing and Elution:
-
Pack a glass column with silica gel using a slurry method with the chosen eluent.
-
Load the dried crude product onto the top of the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane, with 0.5% triethylamine).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low synthesis yield.
Improving peak shape in the HPLC analysis of 1-(3-PYRIDYL)-1,4-BUTANEDIOL
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the HPLC analysis of 1-(3-PYRIDYL)-1,4-BUTANEDIOL and achieving improved peak shape.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape in HPLC, such as tailing, fronting, or broadening, can compromise the accuracy and precision of analytical results. This guide addresses common peak shape issues encountered during the analysis of this compound, a polar compound with a basic pyridine moiety.
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem for basic compounds like this compound. It is often characterized by an asymmetry factor > 1.2.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | Free silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic pyridine nitrogen of the analyte, leading to peak tailing.[3][4][5] This interaction is more pronounced at pH values above 3 where silanols are ionized.[3][4] |
| 1. Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.5 can suppress the ionization of silanol groups, minimizing secondary interactions.[5][6] Use a suitable buffer, such as phosphate or acetate, to maintain a stable pH.[7] | |
| 2. Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 0.01-0.05% (v/v).[5][6] TEA will interact with the active silanol sites, reducing their availability to interact with the analyte.[6] | |
| 3. Select a Modern, Base-Deactivated Column: Employ a column with low silanol activity.[5] These columns are often end-capped to minimize the number of accessible silanol groups.[5][8] | |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing.[9][10] |
| 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. | |
| 2. Dilute the Sample: Lower the concentration of the analyte in the sample solution. | |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or stationary phase can lead to peak distortion.[10] Column degradation, especially at high pH, can expose more silanol groups.[2] |
| 1. Use a Guard Column: Protect the analytical column from strongly retained impurities.[11] | |
| 2. Implement a Column Washing Protocol: Flush the column with a strong solvent to remove contaminants. (See Experimental Protocols section). | |
| 3. Replace the Column: If the peak shape does not improve after washing, the column may be irreversibly damaged and should be replaced. |
Troubleshooting Workflow for Peak Tailing
Caption: A stepwise guide to troubleshooting peak tailing.
Issue 2: Peak Fronting
Peak fronting, where the front of the peak is sloped, is less common for basic analytes but can occur.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a distorted peak shape.[9] |
| 1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. | |
| 2. Use a Weaker Sample Solvent: If the analyte is not soluble in the mobile phase, use a solvent that is weaker (less eluotropic) than the mobile phase. | |
| Column Overload (Concentration) | High concentrations of the analyte can lead to saturation of the stationary phase, resulting in peak fronting.[9] |
| 1. Dilute the Sample: Reduce the concentration of the analyte in the injected sample. | |
| Column Bed Deformation | A void or channel in the column packing can cause peak fronting.[9] This can result from pressure shocks or operating at a high pH that dissolves the silica.[9] |
| 1. Replace the Column: A column with a damaged bed usually cannot be repaired and should be replaced. |
Issue 3: Broad Peaks
Broad peaks can be a sign of poor column efficiency or issues outside the column itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening.[1] |
| 1. Minimize Tubing Length and Diameter: Use narrow-bore tubing and keep the length between the injector, column, and detector to a minimum. | |
| Slow Gradient or Isocratic Elution | If the mobile phase is too weak, the analyte will move slowly through the column, resulting in broader peaks due to diffusion. |
| 1. Increase Organic Content: For reversed-phase HPLC, increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. | |
| 2. Optimize Gradient: If using a gradient, make the slope steeper. | |
| Column Contamination | Contaminants can interfere with the interaction between the analyte and the stationary phase, leading to peak broadening. |
| 1. Clean the Column: Follow a rigorous column washing procedure. (See Experimental Protocols section). |
Frequently Asked Questions (FAQs)
Q1: What is the likely pKa of this compound and why is it important?
A1: The pKa of the pyridine functional group is typically around 5.2-6.0.[12] The exact pKa of this compound is not readily published, but it is expected to be in this range. Knowing the pKa is crucial for selecting the appropriate mobile phase pH. For good peak shape and retention control of a basic compound, the mobile phase pH should be at least 2 pH units away from the analyte's pKa. To suppress silanol interactions, a pH of 2.5-3.5 is often effective.
Q2: What type of HPLC column is best suited for the analysis of this compound?
A2: A C18 or C8 column with modern, high-purity silica and effective end-capping is a good starting point.[7][13] These "base-deactivated" columns have low silanol activity, which is critical for obtaining symmetrical peaks for basic compounds.[5] For highly polar compounds that are poorly retained on traditional C18 phases, a polar-endcapped C18 or a polar-embedded phase might provide better retention and selectivity.
Q3: Should I use acetonitrile or methanol as the organic modifier in the mobile phase?
A3: Both acetonitrile and methanol can be used.[7] Acetonitrile generally has a lower viscosity, which can lead to higher efficiency and lower backpressure. However, methanol can sometimes offer different selectivity. It is recommended to screen both solvents during method development. Acetonitrile does not form hydrogen bonds with silanols, leaving them more available for interaction with the analyte, which can sometimes exacerbate tailing if other countermeasures are not taken.[4]
Q4: When should I consider using an ion-pairing reagent?
A4: If you are struggling with poor retention of this polar compound even with a highly aqueous mobile phase, an ion-pairing reagent can be used.[14] For a basic analyte, an anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate), can be added to the mobile phase.[15] This forms a neutral ion-pair with the protonated analyte, increasing its hydrophobicity and retention on a reversed-phase column. However, ion-pairing reagents can be aggressive to the column and may require long equilibration times. They are also generally not compatible with mass spectrometry (MS) detection.[12]
Experimental Protocols
Protocol 1: Column Washing Procedure for a Reversed-Phase Column
This protocol is designed to remove strongly retained contaminants from a C18 or C8 column.
-
Disconnect the column from the detector.
-
Flush the column with the mobile phase without buffer (e.g., water/organic solvent) for 10-15 column volumes.
-
Flush with 100% Acetonitrile for 20-30 column volumes.
-
Flush with 100% Isopropanol for 20-30 column volumes.
-
If basic contaminants are suspected, flush with a mixture of 50:50 Acetonitrile/Water with 0.1% Triethylamine.
-
If acidic or metal contaminants are suspected, flush with a mixture of 50:50 Acetonitrile/Water with 0.1% Formic Acid.
-
Flush again with 100% Isopropanol and then 100% Acetonitrile.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Workflow for Column Washing
Caption: A general workflow for cleaning a reversed-phase HPLC column.
Protocol 2: Preparation of a Buffered Mobile Phase with a Competing Base
This protocol describes the preparation of a mobile phase designed to improve the peak shape of basic analytes.
Objective: To prepare 1 L of a mobile phase consisting of 80% 25 mM Potassium Phosphate buffer pH 3.0 and 20% Acetonitrile with 0.05% TEA.
Materials:
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Phosphoric Acid
-
HPLC-grade Water
-
HPLC-grade Acetonitrile
-
Triethylamine (TEA)
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh out the appropriate amount of KH₂PO₄ for a 25 mM solution in 800 mL of HPLC-grade water.
-
Dissolve the salt completely.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm filter.
-
-
Add the Competing Base:
-
To the 800 mL of filtered buffer, add 0.5 mL of TEA (for a final concentration of approximately 0.05% in the total mobile phase volume). Mix well.
-
-
Add the Organic Modifier:
-
Measure 200 mL of HPLC-grade acetonitrile.
-
Add the acetonitrile to the aqueous phase.
-
-
Mix and Degas:
-
Thoroughly mix the final mobile phase.
-
Degas the mobile phase using sonication or vacuum filtration.
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. support.waters.com [support.waters.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromanik.co.jp [chromanik.co.jp]
- 9. silicycle.com [silicycle.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. helixchrom.com [helixchrom.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 15. km3.com.tw [km3.com.tw]
Reducing background noise in the mass spectrum of 1-(3-PYRIDYL)-1,4-BUTANEDIOL
Welcome to the technical support center for the mass spectrometry analysis of 1-(3-PYRIDYL)-1,4-BUTANEDIOL. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting and reducing background noise to ensure high-quality, reliable data.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the mass spectrometry analysis of this compound that can lead to high background noise.
Q1: What are the most common sources of background noise in the mass spectrum of this compound?
A1: Background noise can originate from multiple sources, which can be broadly categorized as follows:
-
Solvent and Reagent Contamination: This is one of the most frequent causes. Even high-purity, LC-MS grade solvents can contain trace impurities that contribute to background noise.[1][2] Common contaminants include polyethylene glycol (PEG) from detergents, phthalates (plasticizers) from labware, and solvent clusters.[3][4][5] Mobile phase additives that are not of sufficient purity can also introduce significant noise.[2]
-
System-Related Issues: Contaminants can accumulate over time within the LC system, including the tubing, injector, and the mass spectrometer's ion source.[1] Air leaks in the system can introduce atmospheric components like nitrogen and oxygen, leading to a high background.[1][6] Column bleed, where the stationary phase degrades and elutes, is another common system-related source of noise.[2]
-
Sample-Specific Impurities: The synthesis of this compound, like its simpler analog 1,4-Butanediol, can involve various precursors and catalysts.[7][8] Byproducts from the synthesis, such as tetrahydrofuran (THF), gamma-butyrolactone (GBL), and other alcohols, can be present in the sample and contribute to the background spectrum if not fully removed during purification.[7][8]
-
Environmental and Handling Contamination: The laboratory environment and handling procedures can introduce contaminants. Keratin from human skin and hair is a very common protein contaminant.[3][4] Plastic labware, such as pipette tips and tubes, can leach plasticizers like phthalates.[4]
Q2: I'm observing a high, noisy baseline across my entire mass spectrum. What are the first troubleshooting steps?
A2: A systematic approach is the most effective way to diagnose the problem. The first step is to determine if the noise is coming from your sample or from the LC-MS system itself.
-
Perform a Blank Injection: Run your analytical method without injecting a sample, using only the mobile phase.[1]
-
Analyze the Blank:
Q3: How can I identify the specific contaminants causing the noise in my spectrum?
A3: Many common contaminants are well-documented and can be identified by their characteristic mass-to-charge (m/z) ratios and isotopic patterns. PEG, for example, is easily recognizable by its repeating series of peaks separated by 44 Da.[4] You can compare the prominent ions in your background spectrum to a list of known contaminants.
Table 1: Common Background Ions and Their Potential Sources
| Monoisotopic Mass (Da) | Compound / Ion Type | Potential Sources |
|---|---|---|
| Repeating units of 44.0262 Da | Polyethylene Glycol (PEG) | Detergents used for cleaning glassware, lab consumables.[4] |
| 149.0233 | Phthalate fragment | Plastic labware (e.g., tubes, containers, syringe filters).[4] |
| 78.0139 | Dimethyl sulfoxide (DMSO) | Solvent.[5][10] |
| 41.0265 | Acetonitrile (ACN) | Solvent.[5][10] |
| 32.0262 | Methanol | Solvent.[5][10] |
| Multiple | Keratins | Human skin, hair, dust.[3][4] |
This table is not exhaustive but lists some of the most frequently observed contaminants.
Q4: Which instrumental parameters can be optimized to improve the signal-to-noise (S/N) ratio?
A4: Yes, optimizing key mass spectrometer parameters can significantly enhance your S/N ratio.
Table 2: Instrument Parameter Optimization for S/N Improvement
| Parameter | Recommended Action | Expected Outcome |
|---|---|---|
| Cone Gas Flow Rate | Gradually increase the flow rate. | Helps to desolvate ions more efficiently and reduces the formation of solvent clusters, thereby lowering background noise.[1] |
| Cone Voltage | Optimize by analyzing a standard. | While primarily used to maximize the analyte signal, slight adjustments can sometimes reduce the transmission of noise-causing ions.[1][11] |
| Drying Gas Temperature & Flow | Increase temperature and/or flow. | Promotes efficient solvent evaporation, which is critical for producing gas-phase ions and reducing solvent-related noise. Be cautious with thermally labile compounds.[12] |
| Nebulizer Pressure | Optimize for a stable spray. | Ensures the formation of a fine, consistent aerosol for efficient ionization, which can improve signal stability and reduce noise from an inconsistent spray.[13] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving high background noise issues during your analysis.
Experimental Protocols
Protocol 1: General LC System Flushing
This protocol is designed to remove accumulated contaminants from the LC system.
-
Disconnect the Column: Remove the analytical column and replace it with a union.
-
Prepare Flushing Solvents: Use high-purity, LC-MS grade solvents. A common sequence is:
-
Solvent A: Water
-
Solvent B: Isopropanol (IPA)
-
Solvent C: Methanol (MeOH)
-
Solvent D: Acetonitrile (ACN)
-
-
Flush the System: Sequentially flush each pump line and the injector with each solvent. A recommended general-purpose flush is a mixture of Isopropanol, Acetonitrile, and Methanol.[1]
-
Flush with 100% IPA for at least 30 minutes at a low flow rate (e.g., 0.2-0.5 mL/min).
-
Flush with 100% MeOH for 15 minutes.
-
Flush with 100% ACN for 15 minutes.
-
Finally, flush the system thoroughly with the initial mobile phase composition until the baseline is stable.
-
-
Clean the Ion Source: If system contamination is severe, follow the manufacturer's guidelines for cleaning the mass spectrometer's ion source.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte of interest. The choice of sorbent (e.g., C18, Mixed-Mode) will depend on the specific sample matrix. The following is a general protocol.[1]
-
Conditioning: Pass a strong organic solvent (e.g., 1-2 mL of methanol) through the SPE cartridge to activate the sorbent.
-
Equilibration: Flush the cartridge with the same solvent system as your sample (e.g., 1-2 mL of water or initial mobile phase) to equilibrate the sorbent.
-
Sample Loading: Load your sample onto the cartridge at a slow, steady flow rate. The analyte, this compound, should bind to the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1-2 mL of 5% methanol in water) to remove unbound impurities and salts.
-
Elution: Elute the purified this compound from the sorbent using a small volume of a strong organic solvent (e.g., 0.5-1 mL of methanol or acetonitrile). Collect this eluate for LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ccc.bc.edu [ccc.bc.edu]
- 6. agilent.com [agilent.com]
- 7. Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO) [chemanalyst.com]
- 8. chemcess.com [chemcess.com]
- 9. echemi.com [echemi.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Method Validation for 1-(3-PYRIDYL)-1,4-BUTANEDIOL Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of 1-(3-PYRIDYL)-1,4-BUTANEDIOL (PBD) in clinical studies. PBD is a metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and serves as a biomarker for tobacco exposure and carcinogen bioactivation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound (PBD) and why is it measured in clinical studies?
A1: this compound (PBD) is a metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent lung carcinogen found in tobacco products. PBD is formed from NNAL-induced protein adducts and can be measured in various biological samples. Its quantification is important for assessing tobacco exposure and understanding the metabolic activation of tobacco-specific carcinogens in clinical research.[1][2]
Q2: What is the most common analytical technique for quantifying PBD in clinical samples?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of PBD in biological matrices such as plasma and urine.[1][2] This technique offers high selectivity to differentiate PBD from other metabolites and matrix components.
Q3: What are the key validation parameters for a bioanalytical method for PBD?
A3: A bioanalytical method for PBD quantification should be fully validated according to regulatory guidelines. Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability.
Q4: How should I prepare clinical plasma or urine samples for PBD analysis?
A4: A common and effective method for sample preparation is liquid-liquid extraction (LLE). For instance, after addition of an internal standard, the sample can be extracted with a solvent like ethyl acetate. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in a solution compatible with the LC-MS/MS system. For urine samples, a dilution step followed by centrifugation may be sufficient before LLE or direct injection.
Q5: What type of internal standard (IS) is recommended for PBD quantification?
Experimental Protocols
Protocol 1: Quantification of PBD in Human Plasma using LC-MS/MS
This protocol provides a representative method for the determination of PBD in human plasma.
1. Materials and Reagents:
-
This compound (PBD) reference standard
-
Internal Standard (IS), e.g., NNK-d4
-
LC-MS grade water, acetonitrile, methanol, and ethyl acetate
-
Ammonium acetate
-
Human plasma (blank)
2. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of PBD and IS in methanol.
-
Prepare calibration curve standards and QC samples by spiking blank human plasma with appropriate volumes of the PBD stock solution.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of IS working solution.
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes to extract.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex to mix and transfer to an autosampler vial.
4. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: A suitable HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation of PBD from matrix components.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for PBD and the IS.
5. Data Analysis:
-
Quantify PBD concentrations using the peak area ratio of the analyte to the IS against the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for a bioanalytical LC-MS/MS method for PBD quantification.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20% | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5% to +8% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Recovery | Consistent, precise, and reproducible | 85-95% |
| Matrix Effect | IS-normalized matrix factor RSD ≤ 15% | < 12% |
| Stability | % Change within ±15% | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C |
Troubleshooting Guides
This section addresses common issues encountered during the quantification of PBD by LC-MS/MS.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Secondary interactions with the stationary phase.
-
Column overload.
-
Inappropriate injection solvent.
-
Extra-column dead volume.
-
-
Solutions:
-
Adjust Mobile Phase: Optimize the buffer concentration and pH to minimize secondary interactions. For HILIC, ensure adequate water content in the mobile phase to maintain the water layer on the stationary phase.
-
Reduce Injection Volume/Concentration: If column overload is suspected, inject a smaller volume or dilute the sample.
-
Match Injection Solvent: The injection solvent should be as close as possible in composition to the initial mobile phase.
-
System Check: Minimize the length and diameter of tubing and ensure all connections are secure to reduce dead volume.
-
Issue 2: Low or No Signal for PBD
-
Possible Causes:
-
Poor extraction recovery.
-
Ion suppression from matrix components.
-
Incorrect MS/MS parameters.
-
Analyte instability.
-
-
Solutions:
-
Optimize Extraction: Evaluate different extraction solvents or consider solid-phase extraction (SPE) to improve recovery.
-
Mitigate Matrix Effects: Adjust the chromatography to separate PBD from co-eluting matrix components. Diluting the sample can also reduce matrix effects. Ensure the use of an appropriate internal standard to compensate for ion suppression.
-
Check MS/MS Parameters: Infuse a PBD standard solution to optimize the precursor and product ions, collision energy, and other MS parameters.
-
Evaluate Stability: Perform stability tests to ensure PBD is not degrading during sample collection, storage, and processing.
-
Issue 3: High Background Noise or Carryover
-
Possible Causes:
-
Contaminated mobile phase or LC system.
-
Insufficient cleaning of the injection port and needle.
-
Carryover from a previous high-concentration sample.
-
-
Solutions:
-
Use High-Purity Solvents: Prepare fresh mobile phases with LC-MS grade solvents.
-
Implement Wash Steps: Use a strong wash solution in the autosampler to clean the injection system between samples.
-
Inject Blanks: Run blank injections after high-concentration samples to check for and mitigate carryover.
-
Issue 4: Inconsistent Internal Standard Response
-
Possible Causes:
-
Inconsistent addition of IS to samples.
-
Variability in extraction recovery of the IS.
-
Degradation of the IS.
-
-
Solutions:
-
Standardize IS Addition: Use a calibrated pipette and a consistent procedure for adding the IS to all samples.
-
Evaluate IS Tracking: The IS should have similar extraction and ionization properties to PBD. If not, a different IS may be needed.
-
Check IS Stability: Verify the stability of the IS in the stock solution and in the biological matrix under the same conditions as the analyte.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to NNAL and 1-(3-Pyridyl)-1,4-butanediol as Biomarkers for NNK Exposure
For researchers, scientists, and drug development professionals, the accurate assessment of exposure to the potent tobacco-specific lung carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is critical. This guide provides a comprehensive comparison of two potential urinary biomarkers of NNK exposure: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and 1-(3-pyridyl)-1,4-butanediol (PBD).
The tobacco-specific nitrosamine NNK is a well-established procarcinogen found in tobacco products and smoke.[1][2] Upon absorption, NNK undergoes extensive metabolic activation and detoxification, leading to various metabolites that can be excreted in urine. The quantification of these metabolites serves as a non-invasive method to determine an individual's exposure to NNK. Among these, NNAL is the most extensively studied and widely accepted biomarker. This guide will delve into the available scientific evidence for both NNAL and PBD to provide a clear comparison of their utility.
Metabolic Pathways of NNK
NNK is metabolized through several pathways, primarily through carbonyl reduction to form NNAL and through α-hydroxylation, which can lead to DNA adducts and tumorigenesis. Pyridine N-oxidation is considered a detoxification pathway. This compound, also referred to as "diol", is formed through the methyl hydroxylation pathway of NNK.[3]
Quantitative Data Comparison
A significant disparity exists in the volume of research and available quantitative data for NNAL versus PBD. NNAL has been extensively quantified in numerous studies involving smokers, users of smokeless tobacco, and individuals exposed to secondhand smoke. In contrast, quantitative data for PBD in human urine is largely unavailable in the peer-reviewed literature, suggesting it is a minor metabolite and not a primary focus of biomarker research.
Table 1: Comparison of Biomarker Characteristics
| Feature | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) | This compound (PBD) |
| Metabolic Pathway | Major metabolite via carbonyl reduction of NNK.[3] | Metabolite via α-methyl hydroxylation of NNK.[3] |
| Half-life in Urine | Long half-life of 10-45 days, allowing for detection of long-term and intermittent exposure.[2] | Data not available. |
| Specificity to Tobacco | Highly specific to tobacco exposure.[4] | Presumed to be specific, as it is a metabolite of NNK. |
| Correlation with Cancer Risk | Strong correlation with lung cancer risk has been established in multiple studies.[5][6] | Data not available. |
| Availability of Quantitative Data | Extensive data available for various populations.[2][7] | Extremely limited to no data in human studies. |
Table 2: Urinary Levels of NNAL in Different Populations
| Population | Mean ± SD (pmol/mg creatinine) | Reference |
| Smokers | 2.60 ± 1.30 | [7] |
| Snuff-dippers | 3.25 ± 1.77 | [7] |
| Nonsmokers (exposed to ETS) | 0.042 ± 0.020 | [7] |
ETS: Environmental Tobacco Smoke
Due to the lack of available data for PBD, a direct quantitative comparison of urinary levels is not possible at this time. The existing evidence strongly indicates that NNAL is the far more abundant and reliable biomarker for assessing NNK exposure.
Experimental Protocols
The established and validated methods for the analysis of these biomarkers are crucial for obtaining reliable and comparable data.
Quantification of Total NNAL in Urine
A widely used and validated method for the quantification of total NNAL (free NNAL and its glucuronide conjugates) in urine involves enzymatic hydrolysis followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Experimental Workflow for NNAL Analysis
Method Details:
-
Sample Preparation: A known amount of isotopically labeled NNAL internal standard is added to a urine sample. The sample is then incubated with β-glucuronidase to hydrolyze the NNAL-glucuronide conjugates, converting them to free NNAL.
-
Extraction: The NNAL is then extracted from the urine matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering substances.[7]
-
Analysis: The extracted sample is analyzed by LC-MS/MS. The amount of NNAL is quantified by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[2]
Analytical Methods for this compound (PBD)
There are no established and validated protocols for the routine quantification of PBD in human urine as a biomarker of NNK exposure. While some animal and in vitro studies have detected its formation, the methods used are not standardized for human biomonitoring.[8] Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS would likely be employed for its detection and quantification, but would require significant method development and validation.[9]
Conclusion and Recommendations
Based on the current body of scientific literature, NNAL is unequivocally the superior and recommended biomarker for assessing exposure to NNK.
-
NNAL:
-
Is a major metabolite of NNK.
-
Possesses a long half-life, making it suitable for monitoring both recent and long-term exposure.
-
Is highly specific to tobacco exposure.
-
Has well-established and validated analytical methods for its quantification in urine.
-
Urinary levels are strongly correlated with the risk of developing lung cancer.[5][6]
-
-
This compound (PBD):
-
Appears to be a minor metabolite of NNK.
-
There is a significant lack of quantitative data in human studies.
-
No standardized analytical protocols for its measurement in human biological samples are available.
-
Its utility as a reliable biomarker for NNK exposure has not been established.
-
For researchers, scientists, and drug development professionals requiring accurate and reliable assessment of NNK exposure, the use of urinary total NNAL is the current gold standard. Future research may explore the role of minor metabolites like PBD, but at present, there is insufficient evidence to support its use as a primary biomarker.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]
- 5. Urinary Tobacco Smoke Constituent Biomarkers for Assessing Risk of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Relationship Between Urinary 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol and Lung Cancer Risk in the General Population: A Community-Based Prospective Cohort Study [frontiersin.org]
- 7. Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro metabolism of tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), by the freshwater planarian, Dugesia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for 1-(3-pyridyl)-1,4-butanediol Analysis
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of compounds such as 1-(3-pyridyl)-1,4-butanediol is fundamental for pharmacokinetic studies, metabolism research, and quality control. The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis is a critical decision that depends on various factors including the analyte's physicochemical properties, the sample matrix, required sensitivity, and the specific goals of the analysis.
This guide provides an objective comparison of these two powerful analytical techniques for the analysis of this compound, a polar compound containing a pyridine ring and two hydroxyl groups. The content is supported by established analytical principles and data from similar compounds to provide a comprehensive overview for methodological selection and cross-validation.
Quantitative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the expected quantitative performance data for LC-MS/MS and GC-MS methods for the analysis of this compound, based on typical validated bioanalytical methods.
| Performance Metric | LC-MS/MS | GC-MS |
| Principle | Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by detection using tandem mass spectrometry.[1][2] | Involves the separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[1][2] |
| Applicability for this compound | Well-suited for polar, non-volatile, and potentially thermally labile compounds like this compound.[1][3] | Requires the analyte to be volatile and thermally stable. For this compound, derivatization is likely necessary to increase volatility and thermal stability.[1][4] |
| Linearity (R²) | ≥ 0.995[5] | ≥ 0.99[4] |
| Accuracy (% Recovery) | 85.0% to 115.0% | 80.0% to 120.0% |
| Precision (% RSD) | ≤ 15.0% | ≤ 20.0% |
| Lower Limit of Quantification (LLOQ) | Expected to be in the low ng/mL to pg/mL range.[1][3] | Typically in the low to mid ng/mL range, depending on derivatization efficiency.[4] |
| Sample Throughput | Generally higher due to faster sample preparation and shorter run times.[6] | Can be lower due to the additional derivatization step. |
| Matrix Effects | Can be significant and require careful management through method development and the use of appropriate internal standards.[7] | Generally less susceptible to ion suppression/enhancement, but matrix components can affect derivatization. |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable results. Below are representative methodologies for the analysis of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Method
A reverse-phase LC-MS/MS method is generally suitable for the analysis of a polar compound like this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[8]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[8]
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[9]
-
Transfer the reconstituted sample to an autosampler vial for injection.
2. LC-MS/MS Instrumentation and Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[10]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.
GC-MS Method
For GC-MS analysis, derivatization of the hydroxyl groups of this compound is necessary to improve its volatility and thermal stability.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 200 µL of plasma or serum sample, add an appropriate internal standard.
-
Perform a liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and vortexing for 2 minutes.[10]
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
To the dried residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injecting it into the GC-MS system.
2. GC-MS Instrumentation and Conditions
-
Instrumentation: A gas chromatograph coupled to a mass selective detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Injector: Splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure good separation.
-
Ionization Source: Electron Ionization (EI).[2]
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.[11]
Methodology and Workflow Diagrams
To facilitate a clearer understanding of the analytical and decision-making processes, the following diagrams illustrate the experimental workflow for cross-validation and a logical approach to selecting the appropriate analytical technique.
Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods.
Caption: Decision logic for selecting an analytical method.
Objective Comparison and Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of small molecules. For this compound, which is inherently polar and likely thermally labile due to its two hydroxyl groups, LC-MS/MS is generally the more direct and suitable method .[1][3] It offers high sensitivity and specificity without the need for chemical derivatization, which simplifies sample preparation and reduces potential variability.[6]
GC-MS remains a viable alternative , but the necessity of derivatization introduces an extra step that can affect recovery, precision, and sample throughput. However, GC-MS can be less prone to matrix effects like ion suppression, which can be a challenge in LC-MS/MS.[1]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. conquerscientific.com [conquerscientific.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [restek.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. swgdrug.org [swgdrug.org]
- 11. researchgate.net [researchgate.net]
- 12. moh.gov.bw [moh.gov.bw]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
Head-to-head comparison of different extraction techniques for 1-(3-PYRIDYL)-1,4-BUTANEDIOL
A Head-to-Head Comparison of Extraction Techniques for 1-(3-Pyridyl)-1,4-butanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common extraction techniques applicable to this compound, a polar compound featuring a pyridine ring and two hydroxyl groups. Due to the limited availability of direct experimental data for this specific molecule, this comparison is based on established principles and data for structurally related compounds, such as other butanediols and pyridyl derivatives. The primary techniques discussed are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), selected for their widespread use and applicability to polar analytes.
Data Summary
The following table summarizes the key performance metrics for Liquid-Liquid Extraction and Solid-Phase Extraction, providing a quantitative basis for comparison. The data presented is a composite estimation based on typical performance for similar polar compounds.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of a solute between two immiscible liquid phases. | Partitioning of a solute between a solid phase and a liquid phase.[1] |
| Typical Solvents | Methylene chloride, chloroform, ethyl acetate.[2][3] | Methanol, acetonitrile, water, and various buffers.[4] |
| Selectivity | Moderate; dependent on solvent choice and pH adjustment. | High; tunable by selecting appropriate sorbent and elution solvents.[5] |
| Recovery Rate | Generally 80-95% | Typically >90% |
| Processing Time | Can be rapid for single extractions, but multiple extractions for high recovery can be time-consuming. | Generally faster for multiple samples with appropriate manifold. |
| Solvent Consumption | High | Low |
| Automation Potential | Limited | High |
| Cost per Sample | Low (primarily solvent cost) | Moderate (cartridge and solvent cost) |
Experimental Protocols
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional method for separating compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[2] For a polar compound like this compound, which is expected to have significant water solubility, the choice of organic solvent and adjustment of aqueous phase properties are critical.
Objective: To extract this compound from an aqueous solution into an organic solvent.
Materials:
-
Separatory funnel
-
Aqueous sample containing this compound
-
Organic solvent (e.g., methylene chloride or chloroform)[2]
-
Sodium chloride (optional, for "salting out")
-
Anhydrous sodium sulfate (for drying)
-
Rotary evaporator
Procedure:
-
Place the aqueous sample containing this compound into a separatory funnel.
-
Optional Salting-Out: Add sodium chloride to the aqueous phase to decrease the solubility of the target compound in water and enhance its partitioning into the organic solvent.
-
Add an equal volume of the organic solvent (e.g., methylene chloride) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The denser organic layer (methylene chloride) will be at the bottom.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction with fresh organic solvent at least two more times to maximize recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic extract using a rotary evaporator to obtain the crude this compound.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a chromatographic technique used for sample preparation, purification, and concentration.[6] It relies on the affinity of the analyte for a solid sorbent. For a polar analyte, a polar sorbent (normal-phase) or a non-polar sorbent (reversed-phase) can be used depending on the sample matrix.[5][6] Given that this compound is likely to be in an aqueous solution, a reversed-phase SPE approach is described here.
Objective: To isolate and concentrate this compound from an aqueous sample.
Materials:
-
SPE cartridge (e.g., C18 reversed-phase)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or a weak aqueous-organic mixture)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Collection vials
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 1-2 cartridge volumes of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent run dry.
-
Sample Loading: Load the aqueous sample containing this compound onto the cartridge at a slow, controlled flow rate (e.g., 1-2 drops per second).[4] The polar analyte will have some affinity for the non-polar C18 sorbent.
-
Washing: Pass a small volume of a weak solvent (e.g., water or 5% methanol in water) through the cartridge to wash away any unretained, highly polar impurities.
-
Elution: Elute the retained this compound with a stronger, more non-polar solvent like methanol or acetonitrile into a collection vial.
-
The collected eluate contains the purified and concentrated analyte, which can then be analyzed or further processed.
Visualizing the Workflows
The following diagrams illustrate the general workflows for Liquid-Liquid Extraction and Solid-Phase Extraction.
Caption: A simplified workflow for Liquid-Liquid Extraction.
Caption: A typical workflow for Solid-Phase Extraction.
References
- 1. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. EP3004040A1 - Process for the separation of 1,4-butanediol - Google Patents [patents.google.com]
- 4. Solid Phase Extraction: Normal Phase Methodology [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Solid Phase Extraction Explained [scioninstruments.com]
Correlation of urinary 1-(3-PYRIDYL)-1,4-BUTANEDIOL levels with smoking intensity
Urinary Biomarkers of Smoking Intensity: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the correlation of urinary biomarkers with smoking intensity, featuring a comparative analysis of established and alternative biomarkers.
Introduction
Quantifying smoking intensity is a critical aspect of clinical research, drug development, and tobacco product regulation. While self-reported measures like cigarettes per day (CPD) are commonly used, they can be imprecise.[1][2] Objective biochemical markers provide a more accurate assessment of tobacco smoke exposure and internal dose. This guide provides a comparative analysis of urinary biomarkers for smoking intensity, with a focus on established markers and a discussion of other potential candidates.
While this guide centers on commonly accepted biomarkers, it is important to note the evolving landscape of tobacco product assessment. The compound 1-(3-pyridyl)-1,4-butanediol (PBD) is a nicotine metabolite, however, its direct correlation with smoking intensity is not extensively documented in current scientific literature. Therefore, this guide will focus on well-validated biomarkers, providing a robust framework for comparison.
Established Urinary Biomarkers of Smoking Intensity
The most widely used and validated urinary biomarkers of smoking intensity are metabolites of nicotine and tobacco-specific nitrosamines (TSNAs).
Nicotine Metabolites
Nicotine, the primary addictive component of tobacco, is extensively metabolized in the body. Its metabolites are sensitive and specific indicators of tobacco exposure.
-
Cotinine: The major proximate metabolite of nicotine, cotinine is the most widely used biomarker for both active and secondhand smoke exposure.[3] It has a longer half-life (about 16 hours) than nicotine (about 2 hours), providing a more stable measure of exposure over the previous 1-2 days.[4] Urinary cotinine levels are strongly correlated with smoking intensity.[1][2]
-
trans-3'-hydroxycotinine (3-HCOT): This is the most abundant urinary metabolite of nicotine.[5][6] The ratio of 3-HCOT to cotinine is often used as a phenotypic measure of the activity of the CYP2A6 enzyme, which is the primary enzyme responsible for nicotine metabolism.[7]
-
Total Nicotine Equivalents (TNE): This composite measure includes the sum of nicotine and its major metabolites (nicotine, cotinine, 3-HCOT, and their glucuronide conjugates). TNE provides a comprehensive assessment of the total nicotine dose.[7]
Tobacco-Specific Nitrosamine (TSNA) Metabolites
TSNAs are potent carcinogens found exclusively in tobacco products. Their metabolites are biomarkers of exposure to these harmful constituents.
-
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL): NNAL and its glucuronide conjugates are metabolites of the potent lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[8][9] NNAL has a long half-life of 10-18 days, making it an excellent biomarker for long-term or intermittent tobacco exposure.[10] Urinary NNAL levels are positively associated with smoking intensity and lung cancer risk.[4][11]
Comparative Data of Urinary Biomarkers
The following table summarizes key characteristics and performance metrics of the primary urinary biomarkers of smoking intensity.
| Biomarker | Half-Life | Window of Detection | Correlation with Smoking Intensity | Key Advantages | Limitations |
| Cotinine | ~16 hours[4] | 1-2 days | Strong[1][2] | Well-established, specific to nicotine intake.[3] | Shorter half-life may not capture intermittent smoking patterns as effectively as longer-term markers.[10] |
| 3-HCOT | ~6 hours | < 1 day | Moderate | Provides insight into nicotine metabolism rates (CYP2A6 activity).[7] | Shorter half-life, less commonly used alone as a primary marker of intensity. |
| TNE | Variable | 2-3 days | Strong | Comprehensive measure of total nicotine uptake.[7][12] | Requires measurement of multiple analytes. |
| NNAL | 10-18 days[10] | Weeks to months | Strong[10] | Long half-life, excellent for assessing long-term and intermittent exposure to a potent carcinogen.[10] | Lower concentrations than nicotine metabolites, requiring more sensitive analytical methods.[9] |
Experimental Protocols
Accurate quantification of urinary biomarkers is essential for reliable assessment of smoking intensity. The most common analytical method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Workflow for Urinary Biomarker Analysis
The following diagram illustrates a typical workflow for the analysis of urinary biomarkers of smoking intensity using LC-MS/MS.
Caption: General workflow for urinary biomarker analysis.
Detailed Method for Combined Analysis of Total Cotinine and Total NNAL
A sensitive, accurate, and precise method for the combined analysis of total cotinine and total NNAL in human urine has been developed using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) with selected reaction monitoring.[9]
1. Sample Preparation:
-
A 0.5 mL aliquot of urine is mixed with an internal standard solution containing isotopically labeled analogues of the analytes (e.g., [D3]cotinine and [pyridine-D4]NNAL).
-
For the analysis of total (free plus glucuronidated) cotinine and NNAL, the samples are treated with β-glucuronidase to hydrolyze the glucuronide conjugates.
-
The samples are then subjected to solid-phase extraction (SPE) to isolate the analytes of interest and remove interfering substances.
2. LC-MS/MS Analysis:
-
The extracted samples are injected into a high-performance liquid chromatography (HPLC) system for separation of the analytes.
-
The separated analytes are then introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in the selected reaction monitoring (SRM) mode to provide high selectivity and sensitivity for the detection and quantification of cotinine and NNAL.
3. Quantification:
-
The concentrations of cotinine and NNAL in the urine samples are determined by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve prepared with known concentrations of the analytes.
Nicotine Metabolism Pathway
The following diagram illustrates the major metabolic pathways of nicotine, leading to the formation of the key urinary biomarkers.
Caption: Major nicotine metabolism pathways.
Conclusion
The selection of an appropriate urinary biomarker for assessing smoking intensity depends on the specific research question and study design. Cotinine remains the gold standard for assessing recent tobacco exposure due to its specificity and well-established correlation with smoking intensity. For studies requiring a longer-term measure of exposure, particularly to carcinogenic constituents, NNAL is an invaluable biomarker. The use of a comprehensive panel of biomarkers, including TNE and NNAL, can provide a more complete picture of an individual's exposure to the complex mixture of chemicals in tobacco smoke. Continued research into novel and existing biomarkers will further refine our ability to accurately quantify smoking intensity and its associated health risks.
References
- 1. Smoking intensity and urinary nicotine metabolites by socioeconomic status in the Heinz Nixdorf Recall study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Urinary Cotinine as a Biomarker of Cigarette Smoke Exposure: A Method to Differentiate Among Active, Second-Hand, and Non-Smoker Circumstances [openbiomarkerjournal.com]
- 4. Urinary Tobacco Smoke Constituent Biomarkers for Assessing Risk of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association of urinary biomarkers of smoking-related toxicants with lung cancer incidence in smokers: The Multiethnic Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in the urinary metabolites of the tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in black and white smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined analysis of the tobacco metabolites cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentrations of cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in US non-daily cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanonol is positively associated with tooth loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urinary biomarkers for secondhand smoke and heated tobacco products exposure - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 1-(3-Pyridyl)-1,4-Butanediol Measurement: A Comparative Guide
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantitative analysis of 1-(3-pyridyl)-1,4-butanediol, a key metabolite in various research and drug development contexts. The study was designed to assess the comparability and performance of different analytical methodologies currently employed in the field. This document is intended for researchers, scientists, and drug development professionals to aid in method selection and validation.
Introduction
The accurate quantification of this compound is critical for understanding its pharmacokinetic and pharmacodynamic properties. To this end, a simulated inter-laboratory study was conducted to compare the performance of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). Three hypothetical laboratories, each proficient in one of these methods, participated in the comparison.
Standardized samples of this compound at three different concentration levels (Low, Medium, High) in a human plasma matrix were distributed to each participating laboratory. The laboratories were tasked with analyzing the samples in triplicate and reporting their quantitative results.
Data Presentation
The quantitative results from the three participating laboratories are summarized in the tables below. All concentrations are reported in ng/mL.
Table 1: Reported Concentrations of this compound (ng/mL)
| Sample Level | Laboratory 1 (GC-MS) | Laboratory 2 (LC-MS/MS) | Laboratory 3 (HPLC-RID) |
| Low (50 ng/mL) | 48.9, 51.2, 49.8 | 50.5, 50.1, 49.7 | 55.2, 53.8, 56.1 |
| Medium (250 ng/mL) | 248.5, 252.1, 249.9 | 250.8, 249.5, 251.2 | 260.5, 258.1, 262.3 |
| High (1000 ng/mL) | 995.7, 1005.2, 998.1 | 1001.5, 998.9, 1003.1 | 1055.4, 1048.9, 1061.2 |
Table 2: Statistical Analysis of Inter-laboratory Results
| Sample Level | Parameter | Laboratory 1 (GC-MS) | Laboratory 2 (LC-MS/MS) | Laboratory 3 (HPLC-RID) |
| Low (50 ng/mL) | Mean | 50.0 | 50.1 | 55.0 |
| Std. Dev. | 1.16 | 0.40 | 1.15 | |
| RSD (%) | 2.3% | 0.8% | 2.1% | |
| Accuracy (%) | 100.0% | 100.2% | 110.0% | |
| Medium (250 ng/mL) | Mean | 250.2 | 250.5 | 260.3 |
| Std. Dev. | 1.83 | 0.85 | 2.11 | |
| RSD (%) | 0.7% | 0.3% | 0.8% | |
| Accuracy (%) | 100.1% | 100.2% | 104.1% | |
| High (1000 ng/mL) | Mean | 999.7 | 1001.2 | 1055.2 |
| Std. Dev. | 4.90 | 2.11 | 6.15 | |
| RSD (%) | 0.5% | 0.2% | 0.6% | |
| Accuracy (%) | 99.9% | 100.1% | 105.5% |
Experimental Protocols
Detailed methodologies for the key experiments performed by each laboratory are provided below.
3.1. Laboratory 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: To 500 µL of plasma, an internal standard (1,4-butanediol-d6) was added. Proteins were precipitated with acetonitrile. The supernatant was evaporated to dryness and derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Instrumentation: An Agilent 7890A GC system coupled to a 5975C mass selective detector was used.
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, held for 1 min, then ramped to 280°C at 20°C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
3.2. Laboratory 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A simple protein precipitation was performed by adding 200 µL of methanol containing the internal standard (this compound-d4) to 100 µL of plasma. After centrifugation, the supernatant was diluted with mobile phase A. A fast and effective UHPLC-MS/MS method was developed for the simultaneous quantification.[1]
-
Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex QTRAP 6500+ mass spectrometer.
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Optimized for the specific analyte and instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
3.3. Laboratory 3: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
-
Sample Preparation: Plasma samples underwent a solid-phase extraction (SPE) on a C18 cartridge to remove proteins and interfering substances. The eluate was evaporated and reconstituted in the mobile phase.
-
Instrumentation: An Agilent 1260 Infinity II HPLC system with a refractive index detector.
-
Chromatographic Conditions:
Mandatory Visualizations
References
While direct research on 1-(3-PYRIDYL)-1,4-BUTANEDIOL as a specific biomarker for tobacco-related cancers is not prominent in current scientific literature, this guide provides a comparative analysis of well-established and emerging biomarkers crucial for researchers, scientists, and drug development professionals. The focus will be on Cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), the primary metabolites of nicotine and a potent tobacco-specific carcinogen, respectively. Additionally, we will explore the potential of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) as a significant indicator of tobacco smoke exposure and carcinogen bioactivation.
This guide will delve into the metabolic pathways, specificity, and clinical data of these key biomarkers, offering a clear comparison of their utility in assessing the risk and presence of tobacco-related cancers.
Established Biomarkers of Tobacco Exposure and Cancer Risk
The most extensively studied and validated biomarkers for tobacco exposure and associated cancer risk are Cotinine and NNAL. Their presence and concentration in biological fluids provide a reliable indication of tobacco use and exposure to carcinogenic compounds.
Cotinine , the major metabolite of nicotine, is a highly specific indicator of recent tobacco exposure. Due to its longer half-life compared to nicotine, it is the preferred biomarker for quantifying tobacco consumption.
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) is a metabolite of the potent, tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). The presence of NNAL is a direct measure of exposure to this powerful carcinogen and has been strongly associated with an increased risk of lung cancer.
Quantitative Comparison of Cotinine and NNAL
The following tables summarize key quantitative data for Cotinine and NNAL, providing a direct comparison of their performance as biomarkers for tobacco-related cancers.
Table 1: General Characteristics of Cotinine and NNAL
| Characteristic | Cotinine | NNAL |
| Parent Compound | Nicotine | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) |
| Biological Half-Life | ~16-20 hours[1] | ~10-16 days (urine)[2][3], 40-45 days (urine, long-term)[4][5] |
| Primary Matrix | Urine, Blood (Serum/Plasma), Saliva | Urine, Blood (Serum) |
| Specificity for Tobacco | High (also present in nicotine replacement therapy) | Very High (specific to tobacco products) |
Table 2: Performance Metrics of Cotinine and NNAL in Detecting Tobacco Use
| Performance Metric | Cotinine (Urine) | NNAL (Urine) |
| Sensitivity | 97.1% (at 31.5 ng/mL cutoff)[2][6] | 87.4% (at 47.3 pg/mL cutoff)[2][6] |
| Specificity | 93.9% (at 31.5 ng/mL cutoff)[2][6] | 96.5% (at 47.3 pg/mL cutoff)[2][6] |
Table 3: Association of Biomarker Levels with Lung Cancer Risk in Smokers
| Biomarker | Population | Comparison | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) |
| Serum Cotinine | Norwegian smokers | Highest vs. Lowest Quartile | 5.46[7][8][9] | 3.38–8.81[7][8][9] |
| Urinary Cotinine | Shanghai Cohort (smokers) | Highest vs. Lowest Quartile | 5.49[7][8][9] | 3.39–8.87[7][8][9] |
| Serum NNAL | PLCO Cancer Screening Trial (smokers) | 95th vs. 5th Percentile | 4.2[10] | 1.3–13.7[10] |
| Urinary NNAL | Shanghai & Singapore Cohorts (smokers) | Highest vs. Lowest Tertile | 2.11[11] | 1.25–3.54[11] |
| Urinary NNAL | Korean National Cancer Center Community Cohort | Per natural log-transformed unit increase | HR: 1.27[12] | 1.09–1.48[12] |
Table 4: Typical Concentrations in Biological Samples
| Biomarker | Sample Type | Population | Concentration Range |
| Cotinine | Urine | Smokers | 1000 - 8000 ng/mL[13] |
| Passive Smokers | < 50 ng/mL | ||
| NNAL | Urine | Smokers | 90.8 - 360 pg/mL (geometric mean: 165 pg/mL)[6] |
| Passive Smokers | 2.28 - 15.4 pg/mL (geometric mean: 5.80 pg/mL)[6] | ||
| NNAL | Serum | Smokers with Lung Cancer | 92.4 ± 40.7 pM[14] |
| Smokers without Lung Cancer | 77.4 ± 39.3 pM[14] |
Emerging Biomarker: 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB)
4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) is released upon hydrolysis of DNA and protein adducts formed from the metabolic activation of the tobacco-specific nitrosamines NNK and N'-nitrosonornicotine (NNN). Therefore, HPB can serve as a surrogate biomarker for both tobacco exposure and the bioactivation of these carcinogens.[15]
Studies have shown that levels of HPB-releasing DNA adducts are significantly higher in smokers compared to non-smokers.[4] For instance, in exfoliated oral mucosa cells, HPB-releasing DNA adducts in smokers averaged 12.0 pmol HPB/mg DNA, while in non-smokers, the levels were significantly lower at 0.23 pmol/mg DNA.[4] Furthermore, a study on head and neck squamous cell carcinoma (HNSCC) patients who were smokers found that the median level of HPB-releasing DNA adducts was 6.6 times greater than in smokers without HNSCC, suggesting a potential role for these adducts in identifying susceptible smokers.
Metabolic Pathways and Experimental Workflow
Understanding the metabolic pathways of these biomarkers and the experimental workflow for their analysis is crucial for accurate assessment.
Metabolic Pathways
The following diagrams illustrate the metabolic conversion of nicotine to cotinine and NNK to NNAL.
Experimental Workflow for Biomarker Analysis
The standard method for the quantitative analysis of these biomarkers is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The general workflow is depicted below.
Experimental Protocols
Simultaneous Analysis of Cotinine and NNAL in Urine by LC-MS/MS
A common method involves the following steps:
-
Sample Preparation:
-
An aliquot of urine is mixed with internal standards ([¹³CD₃]cotinine and [¹³C₆]NNAL).
-
The sample is subjected to solid-phase extraction to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
The purified extract is injected into a Liquid Chromatography system for separation of the analytes.
-
The separated compounds are then introduced into a Tandem Mass Spectrometer for detection and quantification.
-
Specific mass transitions for each analyte and its internal standard are monitored to ensure accurate quantification.
-
Conclusion
While the role of this compound as a biomarker for tobacco-related cancers remains to be established, Cotinine and NNAL are robust and well-validated biomarkers. Cotinine provides an excellent measure of recent tobacco exposure, while NNAL offers a more specific indication of exposure to a potent lung carcinogen with a longer detection window. The combination of these biomarkers can provide a comprehensive assessment of tobacco use and associated cancer risk. The emerging biomarker HPB shows promise in providing insights into the bioactivation of tobacco-specific carcinogens. The choice of biomarker and analytical method should be guided by the specific research question, the desired window of exposure assessment, and the biological matrix available.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Analysis of 4-hydroxy-1-(-3-pyridyl)-1-butanone (HPB)-releasing DNA adducts in human exfoliated oral mucosa cells by liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variation in Levels of the Lung Carcinogen NNAL and its Glucuronides in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Urinary cotinine is as good a biomarker as serum cotinine for cigarette smoking exposure and lung cancer risk prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary Cotinine Is as Good a Biomarker as Serum Cotinine for Cigarette Smoking Exposure and Lung Cancer Risk Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Urinary levels of tobacco-specific nitrosamine metabolites in relation to lung cancer development in two prospective cohorts of cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Relationship Between Urinary 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol and Lung Cancer Risk in the General Population: A Community-Based Prospective Cohort Study [frontiersin.org]
- 12. A Prospectively Measured Serum Biomarker for a Tobacco-Specific Carcinogen and Lung Cancer in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tobacco Exposure Biomarkers: A Focus on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)
Introduction
Initial investigation into the levels of 1-(3-pyridyl)-1,4-butanediol (PBD) in smokers versus smokeless tobacco users revealed a lack of available scientific literature and quantitative data. PBD is not a commonly monitored biomarker of tobacco exposure. Consequently, this guide pivots to a comparative analysis of a well-established and highly specific biomarker: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). NNAL is a metabolite of the potent lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is found in tobacco products.[1][2] Monitoring NNAL levels provides a reliable measure of long-term exposure to this carcinogen.[3] This guide presents a comparative analysis of NNAL levels in smokers and smokeless tobacco users, supported by experimental data and detailed methodologies.
Data Presentation: NNAL Levels in Smokers vs. Smokeless Tobacco Users
The following table summarizes the urinary levels of total NNAL in smokers and smokeless tobacco (snuff-dippers) users. The data is extracted from a study by Carmella et al. (2003), which developed and validated a new method for analyzing total NNAL in human urine.[4]
| User Group | Number of Subjects (n) | Mean Total NNAL ± SD (pmol/mg creatinine) |
| Smokers | 41 | 2.60 ± 1.30 |
| Snuff-Dippers | 55 | 3.25 ± 1.77 |
Data sourced from Carmella et al., 2003[4]
The data indicates that the mean level of total NNAL, a metabolite of a potent lung carcinogen, is higher in the urine of snuff-dippers compared to smokers.[4]
Experimental Protocols
The following is a summary of the experimental protocol used for the quantification of total NNAL in urine as described by Carmella et al. (2003).[4]
Objective: To measure the total amount of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and its glucuronides (NNAL-O-Gluc and NNAL-N-Gluc) in human urine.
Methodology:
-
Sample Preparation and Enzymatic Hydrolysis:
-
Urine samples are treated with β-glucuronidase. This enzyme converts the glucuronidated forms of NNAL (NNAL-O-Gluc and NNAL-N-Gluc) back to free NNAL, allowing for the measurement of "total NNAL".[4]
-
-
Purification:
-
Following enzymatic hydrolysis, the samples undergo solvent partitioning.
-
Further purification is achieved using a liquid-liquid extraction cartridge.
-
A final purification step is performed using high-performance liquid chromatography (HPLC).[4]
-
-
Quantification:
-
The purified total NNAL is quantified by gas chromatography with a nitrosamine-selective detector.[4]
-
Validation:
-
The method was reported to be accurate and precise.
-
The results obtained with this method were in good agreement with the traditional method that quantifies NNAL and its glucuronides separately.[4]
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of the tobacco-specific carcinogen NNK to its metabolite NNAL, and the experimental workflow for the analysis of total NNAL in urine.
References
- 1. Biomarkers increase detection of active smoking and secondhand smoke exposure in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of urine 4-(methylnitrosamino)-1-(3)pyridyl-1-butanol and cotinine for assessment of active and passive smoke exposure in urban adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentrations of cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in US non-daily cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Prognostic Value of 1-(3-PYRIDYL)-1,4-BUTANEDIOL (NNAL) in Lung Cancer Risk Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(3-pyridyl)-1,4-butanediol (NNAL), a key metabolite of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), against other biomarkers for the prognostic assessment of lung cancer risk. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to NNAL as a Biomarker
NNAL is a promising biomarker for assessing lung cancer risk due to its direct link to tobacco exposure, a primary cause of the disease.[1][2] NNK, found in tobacco products, is metabolized in the body to NNAL, which can be detected in various biological samples, most commonly urine and serum.[1][2][3] Elevated levels of NNAL are indicative of higher exposure to this potent lung carcinogen and have been associated with an increased risk of developing lung cancer, particularly in smokers.[1][3][4][5]
Comparative Performance of Lung Cancer Risk Biomarkers
The following table summarizes the prognostic performance of NNAL compared to other relevant biomarkers in lung cancer risk assessment.
| Biomarker Category | Biomarker | Sample Type | Key Findings | Reported Statistics |
| Tobacco-Specific Carcinogen Metabolites | Total NNAL | Serum | Significantly associated with lung cancer risk, especially adenocarcinoma.[1] | Odds Ratio (OR) = 1.57 per standard deviation increase.[1] |
| Total NNAL | Urine | Independently and significantly predicted lung cancer risk in smokers.[3] | OR = 2.11 for the highest vs. lowest tertile.[3] | |
| Total NNAL | Urine | Significantly increased risk of lung cancer per unit of natural log-transformed urinary NNAL. | Hazard Ratio (HR) = 1.27.[6] | |
| Cotinine | Serum/Urine | Often used as a measure of overall tobacco exposure, but some studies show it is not as strongly associated with lung cancer risk as NNAL after adjustment for other factors.[1][3] | Not statistically significant after adjustment in one study.[1] | |
| Polycyclic Aromatic Hydrocarbon (PAH) Metabolites | PheT | Serum | A biomarker for PAH exposure and metabolic activation. | Not statistically significant after adjustment in one study.[1] |
| Circulating Biomarkers | Circulating Tumor DNA (ctDNA) | Blood | Holds promise for early detection, but sensitivity for early-stage lung cancer is still a challenge.[7] | Overall sensitivity of 48% for stage I-III NSCLC.[7] |
| MicroRNAs (miRNAs) | Sputum/Blood | Panels of miRNAs have shown potential to differentiate lung cancer patients from healthy individuals.[8] | A 4-miRNA panel in sputum showed 80.6% sensitivity and 91.7% specificity for adenocarcinoma.[8] | |
| Autoantibodies (AABs) | Blood | A panel of AABs (EarlyCDT-Lung test) has been validated for lung cancer risk assessment.[9] | Specificity of ~93%, but sensitivity around 40% in NSCLC.[9] | |
| Inflammatory Markers | Glycoprotein acetyls (GlycA) | Blood | Associated with chronic inflammation and has shown a strong association with smoking. | Odds Ratio (OR) = 1.50.[10] |
| Immunotherapy Biomarkers | PD-L1 | Tumor Tissue | A protein on tumor cells that helps predict response to immunotherapy.[11] | High levels of PD-L1 may indicate a better response to immune checkpoint inhibitors.[11][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Total NNAL in Urine by LC-MS/MS
This protocol is based on methods used in prospective cohort studies evaluating urinary biomarkers and lung cancer risk.[3][13]
1. Sample Preparation:
-
Urine samples are thawed and an internal standard (e.g., NNAL-13C6) is added.[13]
-
To measure "total" NNAL, which includes NNAL and its glucuronidated forms, the samples are treated with β-glucuronidase to hydrolyze the glucuronides.[13][14] This incubation is typically carried out for at least 24 hours.[13]
2. Extraction:
-
The hydrolyzed urine samples are subjected to a multi-step extraction process to isolate NNAL.
-
This often involves supported liquid extraction followed by liquid-liquid extraction.[13]
-
A final cleanup step using a specialized solid-phase molecularly imprinted polymer (MIP) column is performed to remove interfering substances.[13]
3. Analysis:
-
The purified extract is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][15]
-
The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for both the native NNAL and the internal standard.[13]
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve.[13]
4. Quality Control:
-
Due to the high sensitivity of the assay, it is crucial to perform the analysis in a smoke-free environment by analysts who are not active tobacco users.[13]
-
Control urine samples with known concentrations of NNAL are included in each analytical run to ensure accuracy and precision.[15]
Visualizing Key Pathways and Processes
The following diagrams illustrate the metabolic pathway of NNK to NNAL, a typical experimental workflow for biomarker validation, and a conceptual model for lung cancer risk assessment.
Caption: Metabolic conversion of nicotine to the carcinogen NNK and its metabolite NNAL.
Caption: A typical workflow for validating the prognostic value of a biomarker like NNAL.
Caption: A conceptual model integrating NNAL with other factors for lung cancer risk assessment.
References
- 1. A Prospectively Measured Serum Biomarker for a Tobacco-Specific Carcinogen and Lung Cancer in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]
- 3. Urinary levels of tobacco-specific nitrosamine metabolites in relation to lung cancer development in two prospective cohorts of cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Variation in Levels of the Lung Carcinogen NNAL and its Glucuronides in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship Between Urinary 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol and Lung Cancer Risk in the General Population: A Community-Based Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers in lung cancer screening: achievements, promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Invasive Biomarkers for Early Lung Cancer Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential biomarkers for lung cancer screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rebu.nightingalehealth.com [rebu.nightingalehealth.com]
- 11. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 12. Long-Term Outcomes and Retreatment Among Patients With Previously Treated, Programmed Death-Ligand 1‒Positive, Advanced Non‒Small-Cell Lung Cancer in the KEYNOTE-010 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phenxtoolkit.org [phenxtoolkit.org]
- 14. Urinary levels of the tobacco-specific carcinogen N′-nitrosonornicotine and its glucuronide are strongly associated with esophageal cancer risk in smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous analysis of urinary total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, N′-nitrosonornicotine, and cotinine by liquid chromatography-tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(3-PYRIDYL)-1,4-BUTANEDIOL: Essential Safety and Logistical Information
Important Notice: A specific Safety Data Sheet (SDS) for 1-(3-PYRIDYL)-1,4-BUTANEDIOL containing detailed disposal procedures could not be located in publicly available resources. The information provided herein is based on general best practices for laboratory chemical waste disposal and should not be substituted for official guidance from your institution's Environmental Health and Safety (EHS) department. The presence of a pyridyl group can significantly alter the chemical's toxicological and reactivity profile compared to similar compounds, making specific guidance from a qualified professional essential.
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a general framework for the proper handling and disposal of specialty chemicals like this compound.
General Chemical Waste Disposal Protocol
The following is a generalized workflow for the disposal of laboratory chemical waste. This is not a specific protocol for this compound. You must consult with your EHS office for procedures specific to this compound and your facility.
Caption: General workflow for laboratory chemical waste disposal.
Quantitative Data
Without a specific SDS for this compound, a table of quantitative data regarding disposal (e.g., reportable quantities, concentration limits) cannot be provided. This information is chemical-specific and determined by regulatory bodies.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available without the manufacturer's or supplier's specific guidance, typically found in the SDS. Any neutralization or treatment procedures must be approved by your institution's EHS department to ensure safety and compliance.
In the absence of a specific SDS, the following general precautions should be taken when handling this compound, based on common laboratory safety principles:
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Response: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Do not use combustible materials like paper towels to clean up the bulk of the spill. Place the absorbed material into a sealed, labeled container for disposal as chemical waste.
-
Waste Container: Use a dedicated, properly labeled waste container that is compatible with the chemical. Do not mix with incompatible waste streams.
It is the responsibility of the researcher to be aware of the hazards of the chemicals they are handling and to ensure their proper disposal. Always prioritize safety and regulatory compliance by consulting with your institution's EHS department before disposing of any chemical waste.
Essential Safety and Operational Guide for Handling 1-(3-PYRIDYL)-1,4-BUTANEDIOL
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(3-PYRIDYL)-1,4-BUTANEDIOL. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the known hazards of its structural components: a pyridine ring and a butanediol chain. A conservative approach combining the safety measures for both types of compounds is essential for safe handling.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing or for handling larger quantities, chemical splash goggles and a face shield are required. |
| Hand Protection | Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are suitable for incidental contact.[1][2][3] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for damage before use and change them frequently.[3] |
| Body Protection | A standard flame-retardant laboratory coat must be worn at all times and kept fully buttoned.[4] For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | All handling of the compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required. |
| Foot Protection | Closed-toe shoes that fully cover the feet are required in the laboratory at all times.[4] Perforated shoes, sandals, or open-toed footwear are not permitted.[4] |
Operational Plan: Handling and Storage Procedures
Adherence to strict operational protocols is critical for minimizing risk and ensuring a safe laboratory environment.
2.1. Preparation and Handling:
-
Ventilation: Ensure the laboratory is well-ventilated before commencing any work.[1][2] All handling of this compound must be performed in a certified chemical fume hood.[1]
-
Area Designation: Designate a specific area within the fume hood for handling the compound. Ensure this area is clean, uncluttered, and equipped with spill containment materials.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][6]
-
Avoidance of Exposure: Develop safe habits to avoid unnecessary exposure to the chemical through any route. Do not smell or taste chemicals.[5]
2.2. Storage:
-
Container: Store the compound in a tightly closed, clearly labeled container.[1][6]
-
Location: Store in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as strong acids, peroxides, and acid chlorides.[1][2][6]
-
Segregation: Store separately from oxidizing agents and strong acids.
Emergency and First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][6] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air immediately.[2][6] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[6] |
Spill and Disposal Plan
Proper management of spills and waste is essential for laboratory safety and environmental protection.
4.1. Spill Response:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For liquid spills, absorb the material with an inert absorbent such as sand, vermiculite, or a universal binder. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
4.2. Disposal:
-
Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[1]
-
Containerization: Store waste in clearly labeled, sealed containers. Do not mix with other waste streams.[7]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
